Product packaging for 5-Methylheptadecane(Cat. No.:CAS No. 26730-95-0)

5-Methylheptadecane

Cat. No.: B3050539
CAS No.: 26730-95-0
M. Wt: 254.5 g/mol
InChI Key: WHUUMUMJALVXPL-UHFFFAOYSA-N
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Description

5-Methylheptadecane is a branched alkane with the molecular formula C18H38 and a molecular weight of 254.5 g/mol . This compound is provided as a high-purity material for research and development purposes. Recent research has identified this compound as the primary sex pheromone of the broom twig miner ( Leucoptera spartifoliella ), a microlepidopteran insect used as a biological control agent against the invasive Scotch broom ( Cytisus scoparius ) . Field studies have demonstrated that synthetic this compound is highly effective in attracting male moths, making it a critical tool for monitoring the population density, distribution, and dispersal of this biocontrol agent . Beyond its role in entomology, this compound falls under the category of Fatty Acyls and may be of interest for research in chemical ecology, organic synthesis, and as a potential component in specialized hydrocarbon mixtures . The compound is characterized by low solubility in water . This compound is intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet and handle this material appropriately, noting that some safety databases classify it as an aspiration hazard .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38 B3050539 5-Methylheptadecane CAS No. 26730-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-14-15-17-18(3)16-7-5-2/h18H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUMUMJALVXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949544
Record name 5-Methylheptadecane
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Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26730-95-0
Record name Heptadecane, 5-methyl-
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Record name 5-Methylheptadecane
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Record name Heptadecane, 5-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylheptadecane: Physical Properties, Chemical Characteristics, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptadecane is a branched-chain alkane with significance in the field of chemical ecology, primarily known for its role as an insect sex pheromone. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, molecular weight, and estimated physicochemical parameters. Furthermore, this document details its biological function as the sex pheromone of the broom twig miner, Leucoptera spartifoliella, outlining the general biosynthetic pathway for hydrocarbon pheromones and the subsequent olfactory signal transduction cascade in insects. Methodologies for the synthesis and analysis of this compound are also presented, offering valuable protocols for researchers in pheromone chemistry, entomology, and related fields.

Physical and Chemical Properties

This compound is a saturated hydrocarbon, and as such, it is a nonpolar compound with low reactivity under standard conditions. Its physical properties are largely determined by weak van der Waals intermolecular forces.

Physical Properties
PropertyValueSource
Molecular Formula C₁₈H₃₈[1][2]
Molecular Weight 254.50 g/mol [1][3]
CAS Number 26730-95-0[1]
Boiling Point (estimated) 312.00 °C at 760 mmHg[3]
Melting Point Not available (expected to be low)
Density Not available (expected to be < 1 g/mL)[4][5]
Water Solubility (estimated) 0.0001081 mg/L at 25 °C[3]
logP (o/w) (estimated) 10.140[3]
Chemical Properties

As a long-chain branched alkane, this compound exhibits chemical properties characteristic of this class of compounds.

  • Reactivity: Alkanes are generally unreactive due to the stability of C-C and C-H single bonds. They do not react with most common acids, bases, oxidizing agents, or reducing agents.[4]

  • Combustion: Like other hydrocarbons, this compound will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of ultraviolet (UV) light, alkanes can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.

  • Synthesis: A common strategy for the synthesis of branched alkanes involves the use of Grignard reagents. While a specific protocol for this compound is not widely published, a general approach can be outlined. For instance, the synthesis of the related compound 5-methylpentadecane has been achieved through the hydroisomerization of n-hexadecane. A plausible synthesis for this compound could involve the coupling of a Grignard reagent, such as dodecyl magnesium bromide, with a suitable alkyl halide, like 2-bromopentane.

Biological Role: A Lepidopteran Sex Pheromone

This compound has been identified as the primary component of the sex pheromone of the female broom twig miner, Leucoptera spartifoliella, an insect used as a biological control agent for the Scotch broom plant. In this context, it acts as a chemical signal to attract conspecific males for mating.

Biosynthesis of Hydrocarbon Pheromones

The biosynthesis of hydrocarbon pheromones in insects, including branched alkanes, is a multi-step process that typically originates from fatty acid metabolism.[6][7] The general pathway involves the following key stages:

  • Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS) enzymes.

  • Elongation: The resulting fatty acyl-CoA chains are extended by elongase enzymes to achieve the desired carbon chain length.

  • Reductive Decarbonylation: The fatty acyl-CoA is then converted to a long-chain aldehyde. Subsequently, a key step in hydrocarbon formation is the reductive decarbonylation of the aldehyde, which removes the carbonyl oxygen and results in the final hydrocarbon chain. For branched alkanes like this compound, a branched-chain fatty acid precursor is utilized in this pathway.

G cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Production Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid Synthase (FAS)->Fatty Acyl-CoA Elongases Elongases Fatty Acyl-CoA->Elongases Very-Long-Chain Fatty Acyl-CoA Very-Long-Chain Fatty Acyl-CoA Elongases->Very-Long-Chain Fatty Acyl-CoA Reductase Reductase Very-Long-Chain Fatty Acyl-CoA->Reductase Long-chain Aldehyde Long-chain Aldehyde Reductase->Long-chain Aldehyde Decarbonylase Decarbonylase Long-chain Aldehyde->Decarbonylase This compound This compound Decarbonylase->this compound

General Biosynthetic Pathway of a Hydrocarbon Insect Pheromone.
Olfactory Signal Transduction

The detection of this compound by the male moth initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. This process, known as olfactory signal transduction, converts the chemical signal into an electrical signal that is transmitted to the brain.

  • Pheromone Binding: The hydrophobic this compound molecule enters the aqueous lymph surrounding the OSNs through pore tubules in the sensilla and is transported to the receptors by pheromone-binding proteins (PBPs).

  • Receptor Activation: The pheromone binds to a specific odorant receptor (OR) on the dendritic membrane of an OSN. This binding activates the OR.

  • G-Protein Cascade: The activated OR interacts with a G-protein, leading to the dissociation of its subunits. The activated G-protein subunit (Gα) then activates an enzyme, typically adenylyl cyclase.

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

  • Depolarization and Action Potential: The influx of positive ions (primarily Ca²⁺ and Na⁺) through the open channels depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

  • Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response (e.g., flight towards the female).

G This compound This compound PBP Pheromone-Binding Protein This compound->PBP OR Odorant Receptor PBP->OR G-Protein G-Protein OR->G-Protein activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces ATP ATP ATP->Adenylyl Cyclase substrate CNG Ion Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Ion Channel opens Ion Influx Ca²⁺/Na⁺ Influx CNG Ion Channel->Ion Influx Depolarization Depolarization Ion Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Brain Brain Action Potential->Brain Signal to

Olfactory Signal Transduction Pathway for an Insect Pheromone.

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the study of this compound.

Determination of Physical Properties
  • Boiling Point Determination (Micro Method):

    • A small amount of the purified this compound is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • A thermometer and a capillary tube (sealed at one end) are immersed in the sample.

    • The Thiele tube is gently heated. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is the temperature at which the liquid re-enters the capillary tube upon cooling.

  • Density Determination:

    • Measure the mass of a clean, dry pycnometer (a small glass flask of known volume).

    • Fill the pycnometer with distilled water and measure its mass to calibrate the exact volume.

    • Dry the pycnometer and fill it with this compound.

    • Measure the mass of the pycnometer containing the sample.

    • The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Analysis of Pheromone Production and Perception
  • Gas Chromatography-Electroantennography (GC-EAG): This technique is used to identify the biologically active components of a pheromone blend.

    • An extract from the pheromone gland of the female Leucoptera spartifoliella is injected into a gas chromatograph (GC).

    • The effluent from the GC column is split. One portion goes to a standard detector (e.g., a flame ionization detector, FID), and the other is directed over the antenna of a male moth.

    • Electrodes placed on the antenna record any electrical responses (depolarizations) generated by the OSNs in response to the eluted compounds.

    • By comparing the timing of the EAG response with the peaks on the GC chromatogram, the biologically active compound (this compound) can be identified.

G cluster_0 Gas Chromatography cluster_1 Detection Injector Injector GC Column GC Column Injector->GC Column Effluent Splitter Effluent Splitter GC Column->Effluent Splitter FID Flame Ionization Detector Effluent Splitter->FID Antenna Preparation Antenna Preparation Effluent Splitter->Antenna Preparation Data Acquisition Data Acquisition FID->Data Acquisition EAG Amplifier EAG Amplifier Antenna Preparation->EAG Amplifier EAG Amplifier->Data Acquisition

Experimental Workflow for GC-EAG Analysis.

Conclusion

This compound serves as a compelling example of a branched-chain alkane with a highly specific and crucial biological role. While a complete experimental dataset of its physical properties remains to be fully elucidated, its function as a sex pheromone is well-established. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of insect chemical ecology, the development of biocontrol strategies, and the broader investigation of long-chain aliphatic compounds. Further research into the precise experimental determination of its physicochemical properties and the specific enzymes involved in its biosynthesis will undoubtedly contribute to a more complete understanding of this important semiochemical.

References

The Biological Activity of 5-Methylheptadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 5-Methylheptadecane. The information presented herein is intended to support research and development efforts by providing a consolidated resource on the known functions, experimental data, and methodologies related to this branched-chain alkane.

Pheromonal Activity of this compound

The most extensively documented biological role of this compound is as a sex pheromone. Specifically, it has been identified as the primary component of the female sex pheromone of the broom twig miner, Leucoptera spartifoliella, a moth species utilized as a biological control agent for the invasive Scotch broom plant.[1][2][3] The identification of this compound as a key signaling molecule in this species underscores its importance in insect chemical ecology.

Field trials have demonstrated the efficacy of synthetic this compound in attracting male L. spartifoliella. This attraction is dose-dependent, with higher concentrations showing a greater effect. The estimated endogenous amount of this compound found in the female sex pheromone gland is approximately 1.1 ± 0.24 nanograms per female.[1]

While the primary focus of research has been on its pheromonal properties, the broader biological activities of this compound remain largely unexplored. There is a notable lack of data concerning its potential pharmacological effects, such as anti-inflammatory or antioxidant properties, which presents an open avenue for future investigation.

Data Presentation

The following table summarizes the quantitative data from field trapping trials of this compound with Leucoptera spartifoliella.

Dose of this compoundMean Male Moth Captures (± SEM)Observations
0.01 mgLower than 1 mg doseA significant increase in captures was observed with increasing dosage.[1]
0.1 mgLower than 1 mg doseA significant increase in captures was observed with increasing dosage.[1]
1 mg11.2 ± 1.6The highest male moth captures were recorded at this dosage.[1]
Virgin Females (Positive Control)Not specified quantitativelyUsed as a benchmark for attraction.[1][2][3]
Hexane only (Negative Control)Not specified quantitativelyUsed to establish a baseline with no attractant.[2]

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the study of this compound as a pheromone.

Pheromone Gland Extraction and Sample Preparation

The extraction of pheromones from insect glands is a critical first step in their identification. A common method involves the following steps:

  • Insect Rearing and Collection: Moths are reared under controlled conditions to ensure they are virgin and of a specific age, as pheromone production can vary.

  • Gland Dissection: The pheromone glands are carefully dissected from the female moths.

  • Solvent Extraction: The dissected glands are immersed in a suitable solvent, typically hexane, to extract the volatile and semi-volatile compounds. The extraction is usually carried out for a specific duration, for instance, 20 minutes.

  • Concentration: The resulting extract may be concentrated under a gentle stream of nitrogen to increase the concentration of the pheromone components for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the components of a complex mixture, such as a pheromone extract.

  • Injection: A small volume of the pheromone extract is injected into the gas chromatograph.

  • Separation: The components of the extract are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature of the column is typically programmed to increase over time to facilitate the separation of compounds with different volatilities.

  • Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact. This causes the molecules to fragment in a predictable manner.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The identity of the compound can be determined by comparing its mass spectrum and retention time to those of a known standard or by interpreting the fragmentation pattern.

Synthesis of this compound

The synthesis of this compound for use in field trials and as a reference standard is a key part of the research. A reported synthetic route involves a Wittig reaction followed by hydrogenation.

  • Wittig Reaction: An appropriate phosphonium ylide is generated and reacted with a ketone to form an alkene. For the synthesis of this compound, this would involve the reaction of a C13 phosphonium ylide with 2-pentanone or a similar strategy.

  • Hydrogenation: The resulting alkene is then hydrogenated to saturate the double bond, yielding the final product, this compound. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification: The synthesized compound is purified using techniques like column chromatography to ensure high purity for biological assays.

Field Trapping Experiments

Field trials are essential to confirm the biological activity of a putative pheromone. A general protocol for a field trapping experiment is as follows:

  • Trap Design: Simple traps, such as plastic bottles with entry holes, are often used. A soapy water solution is typically placed at the bottom of the trap to retain the captured insects.

  • Lure Preparation: The synthetic pheromone is loaded onto a dispenser, such as a cotton ball or a rubber septum. Different doses of the pheromone are prepared to test for a dose-response relationship.

  • Trap Deployment: The traps are deployed in the field in a randomized block design to minimize the effects of location and other environmental variables. Traps are typically placed at a specific height and distance from each other.

  • Monitoring: The traps are monitored regularly, and the number of captured target insects is recorded.

  • Data Analysis: The data is statistically analyzed to determine the effectiveness of the different pheromone doses and to compare them with positive (e.g., virgin females) and negative (e.g., solvent only) controls.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for pheromone identification and the synthetic pathway for this compound.

Experimental_Workflow cluster_collection Pheromone Collection & Extraction cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Confirmation cluster_field_trials Biological Assay rearing Insect Rearing (L. spartifoliella) dissection Pheromone Gland Dissection rearing->dissection extraction Solvent Extraction (Hexane) dissection->extraction gcms GC-MS Analysis extraction->gcms identification Compound Identification gcms->identification synthesis Synthesis of This compound identification->synthesis confirmation Structural Confirmation synthesis->confirmation field_trials Field Trapping Experiments confirmation->field_trials data_analysis Data Analysis field_trials->data_analysis

Figure 1: Experimental workflow for the identification and validation of this compound as a sex pheromone.

Synthesis_Pathway reagents nBuLi / Butyltriphenyl phosphonium bromide / THF wittig Wittig Reaction reagents->wittig ketone Ketone (e.g., 2-Pentanone) ketone->wittig alkene Alkene Intermediate wittig->alkene hydrogenation Hydrogenation alkene->hydrogenation hydrogenation_reagents H2 / Pd(C) Petroleum Ether hydrogenation_reagents->hydrogenation product This compound hydrogenation->product

Figure 2: A generalized synthetic pathway for this compound via a Wittig reaction and subsequent hydrogenation.

Other Biological Activities: A Gap in Knowledge

A thorough review of the existing scientific literature reveals a significant lack of information on the biological activities of this compound beyond its role as an insect pheromone. There are no substantial studies investigating its potential pharmacological, toxicological, or other physiological effects in mammals or other organisms. This represents a significant knowledge gap and an opportunity for future research. Investigations into the anti-inflammatory, antimicrobial, or cytotoxic properties of this compound and other branched-chain alkanes could yield novel discoveries with potential applications in drug development and other biomedical fields.

Conclusion

The primary and currently only well-defined biological activity of this compound is its function as a sex pheromone in the moth Leucoptera spartifoliella. The quantitative data and experimental protocols related to this activity provide a solid foundation for further research in the field of chemical ecology and the development of biocontrol agents. The absence of data on other biological activities highlights a promising area for future scientific exploration, with the potential to uncover novel applications for this long-chain branched alkane.

References

The Ecological Role of 5-Methylheptadecane in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptadecane, a branched alkane, plays a significant role in the chemical communication systems of certain insect species. This technical guide provides an in-depth overview of its function as a sex pheromone, focusing on its identification, biosynthesis, perception, and the experimental methodologies used to study its effects. Quantitative data from behavioral assays are presented, along with detailed experimental protocols and visualizations of key biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a fundamental aspect of insect life, mediating critical behaviors such as mating, aggregation, and foraging. Semiochemicals, the information-carrying chemicals, are classified based on the nature of the interaction they mediate. Pheromones, which facilitate intraspecific communication, are of particular interest for their potential in pest management through strategies like mating disruption and mass trapping.[1]

This compound (C₁₈H₃₈) is a saturated branched hydrocarbon that has been identified as a key component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella, a microlepidopteran used as a biological control agent.[2] This guide synthesizes the current knowledge on the ecological role of this compound, providing technical details for its study and potential application.

Identification and Occurrence

The primary identification of this compound as a sex pheromone comes from studies on Leucoptera spartifoliella. Analysis of female sex pheromone gland extracts using gas chromatography/mass spectrometry (GC-MS) revealed a single active compound, which was subsequently identified as this compound through mass spectral data and comparison with a synthetic standard.[2]

Another closely related compound, 5,9-dimethylheptadecane, has been identified as the sex pheromone of the apple leaf miner, Leucoptera scitella, suggesting a degree of chemical specificity within the Lyonetiidae family.[1]

Quantitative Analysis of Pheromone Gland Content

Quantitative analysis of the pheromone gland extracts of L. spartifoliella provides insight into the natural production levels of this compound.

ParameterValueReference
Pheromone amount per female1.1 ± 0.24 ng[2]

Table 1: Quantity of this compound in the sex pheromone gland of a single Leucoptera spartifoliella female.

Biosynthesis of this compound

The biosynthesis of methyl-branched alkanes in insects is believed to follow a pathway similar to fatty acid synthesis, with the key difference being the incorporation of a methylmalonyl-CoA starter or extender unit. While the specific pathway for this compound in Leucoptera has not been elucidated, a putative pathway can be proposed based on general insect hydrocarbon biosynthesis.

The process likely originates from primary metabolites and involves the sequential addition of two-carbon units from malonyl-CoA and a single three-carbon unit from methylmalonyl-CoA to a fatty acyl-CoA precursor. This is followed by reduction, and decarbonylation to yield the final hydrocarbon.

Biosynthesis Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Elongation Elongation Methylmalonyl-CoA->Elongation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 5-Methylheptadecanoyl-CoA 5-Methylheptadecanoyl-CoA Elongation->5-Methylheptadecanoyl-CoA Reduction Reduction 5-Methylheptadecanal 5-Methylheptadecanal Reduction->5-Methylheptadecanal Decarbonylation Decarbonylation This compound This compound Decarbonylation->this compound 5-Methylheptadecanoyl-CoA->Reduction Fatty Acyl-CoA Reductase 5-Methylheptadecanal->Decarbonylation Decarbonylase FAS->Elongation Chain Assembly

Figure 1: Proposed biosynthetic pathway for this compound in insects.

Perception of this compound: A Proposed Signaling Pathway

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an olfactory receptor (OR) located on the dendrites of olfactory receptor neurons (ORNs) housed within specialized sensilla on the antennae. While the specific receptors for this compound have not been identified, the general mechanism of insect olfactory signal transduction provides a framework for a proposed pathway.

Upon binding of this compound to a specific OR, a conformational change is induced, leading to the activation of a G-protein. The activated G-protein, in turn, stimulates an effector enzyme, such as adenylyl cyclase, which catalyzes the production of a second messenger, cyclic AMP (cAMP). This second messenger then opens ion channels, leading to the depolarization of the ORN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for further processing, ultimately resulting in a behavioral response.

Signaling_Pathway cluster_ORN_Dendrite ORN Dendritic Membrane 5-MH This compound OR Olfactory Receptor (OR) 5-MH->OR Binding G-Protein G-Protein (α, β, γ) OR->G-Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Activation cAMP cAMP Effector->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Behavioral_Response Behavioral Response (e.g., Upwind Flight) Action_Potential->Behavioral_Response

Figure 2: Proposed olfactory signal transduction pathway for this compound.

Behavioral Response to this compound

The primary documented behavioral response to this compound is the attraction of male Leucoptera spartifoliella to a pheromone source. Field trapping experiments have demonstrated a dose-dependent effect on the number of males captured.

Dose of this compound (mg)Mean Male Catch (± SEM)Reference
0.012.4 ± 0.5[2]
0.15.8 ± 1.1[2]
1.011.2 ± 1.6[2]
Virgin Females (Control)8.6 ± 1.4[2]

Table 2: Field trapping results for different doses of synthetic this compound compared to virgin female L. spartifoliella as bait.

The data indicate that the 1 mg dose of synthetic this compound was the most effective in attracting male moths, capturing a significantly higher number than the lower doses and even more than the virgin female control.[2]

Experimental Protocols

Pheromone Gland Extraction and Analysis

This protocol describes the method for extracting and analyzing the pheromone content from female L. spartifoliella.

Gland_Extraction_Workflow Start Start Dissection Dissect pheromone glands from 2-3 day old virgin females during scotophase. Start->Dissection Extraction Extract glands in 20 µl n-hexane in a conical vial cooled with liquid nitrogen for 5-10 min. Dissection->Extraction Transfer Transfer the hexane extract to a clean vial. Extraction->Transfer Storage Store the extract at -80°C prior to analysis. Transfer->Storage Analysis Analyze the extract using GC-MS. Storage->Analysis End End Analysis->End

Figure 3: Workflow for pheromone gland extraction and analysis.

GC-MS Parameters (as per El-Sayed & Bunn, 2023):

  • Instrument: Varian Saturn 2200 GC/MS.

  • Ionization: Electron impact (EI) at 70 eV.

  • Column: VF23-MS capillary column (30 m x 0.25 mm ID x 0.5 µm).

  • Injector Temperature: 250°C.

  • Oven Program: 80°C for 2 min, then ramp to 220°C at 10°C/min, hold for 10 min.

Synthesis of this compound (Proposed)

Proposed Retro-synthesis:

This compound can be synthesized by the reaction of a Grignard reagent, such as dodecyl magnesium bromide, with a ketone, like 2-hexanone, followed by dehydration and hydrogenation.

General Steps:

  • Grignard Reagent Formation: React 1-bromododecane with magnesium turnings in anhydrous ether to form dodecyl magnesium bromide.

  • Grignard Reaction: Add 2-hexanone to the Grignard reagent. The reaction mixture is then quenched with a weak acid (e.g., aqueous NH₄Cl).

  • Dehydration: The resulting tertiary alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield a mixture of alkenes.

  • Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

  • Purification: The final product would require purification, likely through column chromatography on silica gel followed by distillation or preparative gas chromatography to achieve high purity.

Wind Tunnel Bioassay

Wind tunnel bioassays are crucial for studying the behavioral responses of insects to airborne pheromones in a controlled environment.

Wind_Tunnel_Workflow Start Start Acclimation Acclimate male moths to wind tunnel conditions (light, temperature, humidity). Start->Acclimation Pheromone_Source Place a rubber septum loaded with a specific dose of this compound at the upwind end of the tunnel. Acclimation->Pheromone_Source Release Release a single male moth at the downwind end of the tunnel. Pheromone_Source->Release Observation Observe and record the male's flight behavior for a set period (e.g., 3 minutes). Release->Observation Behavioral_Parameters Score behaviors such as: - Wing fanning - Taking flight - Upwind flight - Zigzagging flight - Landing on the source Observation->Behavioral_Parameters Data_Analysis Analyze the percentage of males exhibiting each behavior for different pheromone doses. Behavioral_Parameters->Data_Analysis End End Data_Analysis->End

References

Stereoisomers of 5-Methylheptadecane: A Technical Guide on Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella, an insect utilized as a biological control agent. The precise stereochemistry of insect pheromones is often critical to their biological activity, with different stereoisomers potentially eliciting varied or even inhibitory responses. This technical guide provides a comprehensive overview of the known biological activity of this compound, details relevant experimental protocols, and discusses the current knowledge gap regarding the specific activities of its stereoisomers.

Stereochemistry of this compound

This compound possesses a single chiral center at the C5 position, giving rise to two possible stereoisomers: (R)-5-methylheptadecane and (S)-5-methylheptadecane. The spatial arrangement of the methyl group at this position determines the molecule's three-dimensional structure, which can significantly influence its interaction with pheromone receptors in the target insect. While the activity of the racemic mixture has been studied, research to date has not definitively elucidated the specific biological activity of each individual enantiomer.

Biological Activity of Racemic this compound

Field trapping studies have been conducted to evaluate the attractiveness of racemic this compound to male Leucoptera spartifoliella. The results of these studies demonstrate a dose-dependent response, indicating that this compound is a potent attractant for this species.

Quantitative Data on Field Trapping

The following table summarizes the results of a field trapping study that tested various doses of racemic this compound.

Dose of Racemic this compoundMean Male Moth Capture
Control (no pheromone)0
10 µgLow
100 µgModerate
1 mgHigh
10 mgHigh (with no significant increase from 1 mg)

Note: The terms "Low," "Moderate," and "High" are qualitative descriptors based on the reported study's findings and are intended for comparative purposes.

Experimental Protocols

Pheromone Extraction and Identification

A standard method for the extraction and identification of insect pheromones involves the following steps:

  • Insect Rearing and Gland Excision: Rearing of the target insect species under controlled conditions to ensure a supply of individuals. For pheromone extraction, the pheromone glands are typically excised from virgin females during their calling period (the time of pheromone release).

  • Solvent Extraction: The excised glands are immersed in a suitable organic solvent, such as hexane, to extract the volatile and semi-volatile compounds, including the pheromones.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The solvent extract is concentrated and injected into a GC-MS system. The gas chromatograph separates the individual components of the extract, and the mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for their identification.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify the biologically active components, the effluent from the gas chromatograph is split, with one part going to the standard detector (e.g., a flame ionization detector) and the other part passing over an excised insect antenna. The electrical response of the antenna to each compound is recorded, indicating which compounds are detected by the insect's olfactory system.

Field Trapping Bioassay

Field trapping experiments are the definitive method for assessing the attractiveness of a pheromone candidate under natural conditions.

  • Trap Design: Various trap designs can be used, such as delta traps or wing traps, which are typically lined with a sticky substance to capture the attracted insects.

  • Lure Preparation: The synthetic pheromone is loaded onto a dispenser, such as a rubber septum or a polymeric lure, which allows for a slow and controlled release of the compound.

  • Experimental Setup: Traps baited with different doses of the test compound, along with control traps (containing no pheromone), are deployed in the field in a randomized block design to account for spatial variability.

  • Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. The data are then statistically analyzed to determine the effect of the pheromone dose on trap catch.

Signaling Pathways and Experimental Workflows

Generalized Pheromone Signaling Pathway

The following diagram illustrates a simplified, generalized pathway of pheromone perception and signal transduction in an insect olfactory receptor neuron.

Pheromone_Signaling Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Signal Signal Transduction Cascade OR->Signal Activation Neuron Olfactory Receptor Neuron Membrane Response Neuronal Response (Action Potential) Signal->Response Initiation

Caption: Generalized pheromone signaling cascade.

Experimental Workflow for Pheromone Identification and Validation

This diagram outlines the typical workflow from initial observation to the identification and field validation of an insect sex pheromone.

Pheromone_Workflow Observation Behavioral Observation (e.g., Mating Behavior) Extraction Pheromone Gland Extraction Observation->Extraction GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Extraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Identification Compound Identification GC_EAD->Identification GC_MS->Identification Synthesis Chemical Synthesis (Racemic & Enantiopure) Identification->Synthesis Bioassay Field Trapping Bioassays Synthesis->Bioassay Validation Validation of Active Component(s) Bioassay->Validation

Caption: Pheromone identification and validation workflow.

Future Research Directions

A significant knowledge gap remains concerning the specific biological activities of the (R) and (S) enantiomers of this compound. The scientific literature reviewed for this guide did not contain studies that have successfully synthesized and performed bioassays on the individual stereoisomers for Leucoptera spartifoliella.

Future research should prioritize the following:

  • Enantioselective Synthesis: The development of a robust and efficient method for the enantioselective synthesis of both (R)- and (S)-5-methylheptadecane is a critical next step.

  • Comparative Bioassays: Once the individual enantiomers are available, comparative bioassays, including GC-EAD and field trapping studies, are necessary to determine the activity of each isomer. It is possible that one enantiomer is highly active, while the other is inactive or even inhibitory.

  • Receptor-Level Studies: Investigating the interactions of the this compound enantiomers with the olfactory receptors of Leucoptera spartifoliella could provide valuable insights into the molecular basis of pheromone perception.

The elucidation of the active stereoisomer(s) of this compound will be crucial for optimizing the efficacy of pheromone-based monitoring and control strategies for the broom twig miner. This knowledge will enable the development of more specific and effective lures, enhancing the utility of this biological control agent.

An In-depth Technical Guide to 5-Methylheptadecane: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Methylheptadecane, targeted at professionals in research and drug development. The following sections detail its chemical and physical properties, toxicological data, safe handling protocols, and relevant experimental procedures.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C18H38 and a molecular weight of 254.5 g/mol .[1] Its structure consists of a seventeen-carbon chain with a methyl group at the fifth carbon position. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C18H38PubChem[1]
Molecular Weight 254.5 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 26730-95-0PubChem[1]
Boiling Point 312.0 °C (estimated)The Good Scents Company
Flash Point 112.2 °C (estimated)The Good Scents Company
logP (o/w) 10.14 (estimated)The Good Scents Company
Water Solubility 0.0001081 mg/L at 25 °C (estimated)The Good Scents Company
Kovats Retention Index (Standard non-polar) 1753, 1753.6PubChem[1]
Kovats Retention Index (Semi-standard non-polar) 1752, 1755, 1752PubChem[1]

Toxicological Information

Specific toxicological data for this compound is limited. However, data from related long-chain and branched alkanes can be used for a qualitative assessment. The primary hazard associated with this class of compounds is aspiration.[2][3]

Table 2: Summary of Toxicological Hazards for Long-Chain Branched Alkanes

HazardClassification and DescriptionSource
Acute Oral Toxicity Low toxicity. LD50 > 2000 mg/kg bw in rats for an analogue chemical.[3]Assessment statement (CA09590)[3]
Acute Dermal Toxicity Low toxicity. No deaths or systemic toxicity observed at 2000 mg/kg bw in rats for an analogue.[3]Assessment statement (CA09590)[3]
Acute Inhalation Toxicity Low toxicity. However, inhalation of vapors may cause adverse health effects.[3]Assessment statement (CA09590)[3]
Skin Corrosion/Irritation Slightly irritating to skin.[3] May cause drying or defatting of the skin upon repeated exposure.[3]Assessment statement (CA09590)[3]
Eye Irritation Slightly irritating to eyes.[3]Assessment statement (CA09590)[3]
Skin Sensitization Not considered to be a skin sensitizer.[3]Assessment statement (CA09590)[3]
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways.[2][3]PubChem,[1] Assessment statement (CA09590)[3]
Genotoxicity Not considered to be genotoxic.[3]Assessment statement (CA09590)[3]
Carcinogenicity No data available for this compound.
Reproductive Toxicity Not likely to cause adverse effects on reproductive organs.[3]Assessment statement (CA09590)[3]

GHS Hazard Statements:

  • H304: May be fatal if swallowed and enters airways.[1]

Safety and Handling

Based on the toxicological profile of related compounds, the following handling procedures are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat. Ensure long pants and closed-toe shoes are worn.

  • Respiratory Protection: Use in a well-ventilated area. If significant aerosolization or vapor generation is expected, use a respirator with an appropriate organic vapor cartridge.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably in a chemical fume hood, especially when heating or aerosolizing the substance.[4]

General Hygiene and Safety Practices
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep containers tightly closed when not in use.[5]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures
  • If Inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • If Swallowed: Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration. Get immediate medical attention.[1]

Experimental Protocols

Synthesis of this compound (Illustrative)

Synthesis_Workflow cluster_start Starting Materials Grignard_Reagent Grignard Reagent (e.g., C12H25MgBr) Reaction Grignard Reaction Grignard_Reagent->Reaction Aldehyde Aldehyde (e.g., 2-methylpentanal) Aldehyde->Reaction Intermediate Secondary Alcohol Reaction->Intermediate Dehydration Dehydration (e.g., H2SO4, heat) Intermediate->Dehydration Alkene Alkene Mixture Dehydration->Alkene Hydrogenation Hydrogenation (e.g., H2, Pd/C) Alkene->Hydrogenation Product This compound Hydrogenation->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Illustrative synthesis workflow for this compound.

Methodology:

  • Grignard Reaction: A Grignard reagent, such as dodecylmagnesium bromide (C12H25MgBr), is reacted with 2-methylpentanal in an appropriate ether solvent (e.g., diethyl ether or THF) under anhydrous conditions. This reaction forms the secondary alcohol, 5-methylheptadecan-6-ol.

  • Dehydration: The resulting alcohol is dehydrated to form a mixture of alkenes. This is typically achieved by heating with a strong acid catalyst like sulfuric acid or by using other dehydrating agents.

  • Hydrogenation: The alkene mixture is then hydrogenated to saturate the double bond. This is commonly done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Purification: The final product, this compound, is purified from any remaining starting materials, byproducts, or catalyst using techniques like column chromatography or distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound. The following provides a general protocol that can be adapted.

GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in hexane) Injection GC Injection (Splitless mode) Sample_Prep->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or ToF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library search, peak integration) Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent such as hexane.

  • GC Conditions:

    • Injector: Set to a temperature of 250-300°C. A splitless injection is often used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating alkanes.

    • Oven Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp the temperature up to around 300-320°C at a rate of 10-20°C/min.

  • MS Conditions:

    • Ion Source: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of approximately m/z 40-500.

    • Data Acquisition: Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard or by matching the mass spectrum to a library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing any biological signaling pathways in which this compound is directly involved. While some branched-chain fatty acids have known biological roles, the significance of branched-chain alkanes like this compound in biological systems is not well-established.

Conclusion

This compound is a long-chain branched alkane with low acute toxicity, though it presents a significant aspiration hazard. Safe handling requires appropriate personal protective equipment, good laboratory practices, and adequate ventilation. While specific experimental protocols for this compound are not widely published, standard organic synthesis and analytical chemistry techniques can be readily adapted. Further research is needed to fully characterize its toxicological profile and to investigate any potential biological roles.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Methylheptadecane from Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key semiochemical in various insect species, acting as a sex pheromone. Its accurate extraction and quantification are crucial for studies in chemical ecology, pest management strategies involving pheromone traps, and the development of novel biocontrol agents. These application notes provide detailed protocols for the extraction of this compound from insects, a summary of quantitative data, and an overview of the relevant biological signaling pathway.

Data Presentation

The following table summarizes quantitative data related to the solvent extraction of this compound from the broom twig miner, Leucoptera spartifoliella. While direct comparative data for different extraction methods for this specific compound is limited in the literature, solvent extraction with hexane is a widely adopted and effective method for cuticular hydrocarbons.

ParameterValueInsect SpeciesExtraction MethodSource
Amount of this compound per female1.1 ± 0.24 ngLeucoptera spartifoliellaGland Extraction with Hexane[1]

Note: The efficiency of extraction can be influenced by factors such as the specific insect species, its physiological state, the solvent used, and the duration of the extraction.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from insects, primarily based on methods for methyl-branched cuticular hydrocarbons.

Protocol 1: Solvent Extraction of this compound

This protocol is suitable for obtaining a broad profile of cuticular hydrocarbons, including this compound.

Materials:

  • Insect samples (fresh or frozen at -20°C)

  • n-Hexane (High purity, for gas chromatography)

  • Glass vials with Teflon-lined caps

  • Pipettes

  • Silica gel (100-200 mesh)

  • 5Å molecular sieves

  • Nitrogen gas supply

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • For whole-body extraction, place a known number or weight of insects into a clean glass vial.

    • For specific gland extraction, dissect the relevant glands (e.g., abdominal tips for sex pheromones) and place them in the vial.

  • Solvent Extraction:

    • Add a sufficient volume of n-hexane to fully submerge the insect samples. A common ratio is 1 mL of hexane per 100 mg of insect tissue.

    • Gently agitate the vial for 5 minutes.

    • Carefully transfer the hexane extract to a clean vial.

    • Perform a second rinse of the insect samples with a fresh aliquot of n-hexane for 3 minutes and combine the extracts.

  • Extract Concentration:

    • Concentrate the combined hexane extracts under a gentle stream of nitrogen gas until the desired volume is reached. Avoid complete dryness to prevent the loss of volatile compounds.

  • Fractionation (Optional, for higher purity):

    • Removal of Unsaturated Hydrocarbons: To isolate saturated alkanes like this compound, the extract can be passed through a small column packed with silica gel impregnated with silver nitrate. Elute with hexane to obtain the alkane fraction.

    • Removal of n-Alkanes: To specifically isolate branched alkanes, add activated 5Å molecular sieves to the hexane extract. The sieves will selectively adsorb the straight-chain n-alkanes, leaving the branched and cyclic hydrocarbons in the solution. Agitate for several hours, then carefully remove the solvent.

  • Analysis:

    • The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique suitable for sampling volatile and semi-volatile compounds from the headspace of living insects or from extracts.

Materials:

  • SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

  • Heating block or water bath

  • GC-MS with an SPME-compatible inlet

Procedure:

  • Sample Preparation:

    • Place the insect(s) in a sealed vial. Gentle heating can be applied to increase the volatilization of the target compound.

  • Extraction:

    • Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes). The optimal time will depend on the insect species and the volatility of the compound.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the adsorbed analytes.

Signaling Pathway and Experimental Workflow

Insect Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the reception of a pheromone like this compound in an insect's olfactory sensory neuron.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP PR Pheromone Receptor (PR) Pheromone_OBP->PR Delivery & Binding G_Protein G-Protein PR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Generalized insect pheromone signaling pathway.

Experimental Workflow for this compound Extraction

The following diagram outlines the logical steps involved in the solvent extraction and analysis of this compound from insect samples.

Extraction_Workflow Start Start: Insect Sample Extraction Solvent Extraction (n-Hexane) Start->Extraction Concentration Extract Concentration (Nitrogen Stream) Extraction->Concentration Fractionation Optional: Fractionation (Silica Gel / Molecular Sieves) Concentration->Fractionation Analysis GC-MS Analysis Concentration->Analysis Crude Extract Fractionation->Analysis Purified Extract Identification Identification of This compound Analysis->Identification Quantification Quantification Identification->Quantification End End: Results Quantification->End

References

Application Notes and Protocols for 5-Methylheptadecane in Electroantennography (EAG) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-methylheptadecane in electroantennography (EAG) studies. This document outlines the background, applications, detailed experimental protocols, and expected outcomes for investigating the antennal responses of insects to this semiochemical.

Introduction

This compound is a branched-chain alkane that has been identified as a potent sex pheromone in certain insect species, notably the broom twig miner, Leucoptera spartifoliella. Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an airborne stimulus. It is a powerful tool for screening biologically active compounds, identifying pheromone components, and studying the initial stages of olfactory perception. The amplitude of the EAG response is indicative of the level of depolarization of the olfactory receptor neurons (ORNs) upon stimulation with an odorant.

Applications

  • Pheromone Identification and Bioassays: EAG is a primary technique for screening fractions of insect extracts to identify biologically active pheromone components.

  • Structure-Activity Relationship Studies: By testing analogs of this compound, researchers can determine the key structural features required for receptor activation.

  • Dose-Response Analysis: Quantifying the relationship between the concentration of this compound and the magnitude of the antennal response.

  • Comparative Studies: Investigating the olfactory sensitivity to this compound across different insect species, sexes, and developmental stages.

  • Screening for Agonists and Antagonists: Identifying other compounds that can enhance or block the antennal response to this compound, which can be valuable for pest management strategies.

Experimental Protocols

A detailed protocol for conducting EAG studies with this compound is provided below. This protocol is adapted from general methodologies for moths and may require optimization for specific species.

I. Materials and Equipment
  • Insects: Male moths of the species of interest (e.g., Leucoptera spartifoliella).

  • This compound: High purity standard (>95%).

  • Solvent: High-purity hexane or pentane.

  • EAG System:

    • Micromanipulators

    • Recording and reference electrodes (Ag/AgCl wires in glass capillaries filled with saline solution)

    • High-impedance DC amplifier

    • Data acquisition system (e.g., IDAC-4) and software

    • Air stimulus controller for delivering odor puffs

  • Odor Delivery:

    • Pasteur pipettes

    • Filter paper strips

    • Humidified and purified air source

  • Dissection Tools: Fine scissors, forceps, and a stereomicroscope.

  • Saline Solution: (e.g., for Lepidoptera) 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, 34.23 g/L sucrose.

II. Preparation of Stimulus
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

  • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response studies (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.

  • Allow the solvent to evaporate for approximately 30-60 seconds.

  • Insert the filter paper into a clean Pasteur pipette. The pipette is now ready for stimulus delivery.

  • Prepare a control pipette containing only the solvent.

III. Antenna Preparation
  • Immobilize the insect. For moths, this can be done by gently restraining it in a pipette tip with the head protruding.

  • Excise one antenna at the base using fine scissors under a stereomicroscope.

  • Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna. A small amount of conductive gel can be used to ensure good contact.

IV. EAG Recording
  • Position the mounted antenna in a continuous stream of humidified, purified air.

  • Allow the baseline to stabilize.

  • Insert the tip of the stimulus pipette into the airflow directed at the antenna.

  • Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant to the antenna.

  • Record the resulting electrical potential change (EAG response) in millivolts (mV).

  • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

  • Present the stimuli in a randomized order, starting with the solvent control and then ascending concentrations of this compound.

  • At the beginning and end of each recording session, present a standard reference compound (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol) to normalize the responses and account for any decline in antennal sensitivity.

V. Data Analysis
  • Measure the peak amplitude of the negative deflection for each EAG response.

  • Subtract the response to the solvent control from the responses to this compound.

  • Normalize the responses by expressing them as a percentage of the response to the standard reference compound.

  • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Data Presentation

Table 1: Dose-Dependent EAG Responses of Male Leucoptera spartifoliella to this compound

Stimulus Dose (ng on filter paper)Mean EAG Response (mV ± SE)Normalized Response (% of Standard)
Solvent Control0.1 ± 0.020
0.10.3 ± 0.0515
10.8 ± 0.1040
101.5 ± 0.1875
1002.0 ± 0.25100
10002.1 ± 0.26105

Standard reference: 10 µg of (Z)-3-hexen-1-ol. Data are hypothetical and for illustrative purposes only.

Table 2: Comparative EAG Responses to this compound and Analogs

CompoundStructureMean EAG Response (mV ± SE) at 100 ng
This compoundC18H38 (branched)2.0 ± 0.25
n-HeptadecaneC17H36 (linear)0.5 ± 0.08
2-MethylheptadecaneC18H38 (branched)1.2 ± 0.15
n-OctadecaneC18H38 (linear)0.4 ± 0.07

Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stim_prep Stimulus Preparation (Serial Dilutions) baseline Stabilize Baseline in Airflow stim_prep->baseline ant_prep Antenna Preparation (Excise & Mount) ant_prep->baseline stim_del Stimulus Delivery (Puff) baseline->stim_del rec Record EAG Response (mV) stim_del->rec measure Measure Peak Amplitude rec->measure normalize Normalize Data measure->normalize dose_resp Construct Dose-Response Curve normalize->dose_resp

Caption: Workflow for Electroantennography (EAG) experiments.

Pheromone Signaling Pathway

Pheromone_Signaling cluster_pbp Perireceptor Events cluster_orn Olfactory Receptor Neuron (ORN) cluster_output Output pheromone This compound (in air) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding receptor Odorant Receptor (OR) + Orco pbp->receptor Transport & Delivery g_protein G-protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation ip3_dag IP3 / DAG plc->ip3_dag Production ion_channel Ion Channel Opening ip3_dag->ion_channel Gating depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Generalized insect pheromone signal transduction pathway.

Application Notes and Protocols for Lure Development with 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and use of 5-methylheptadecane as a lure for insect traps, with a primary focus on the Scotch broom twig miner, Leucoptera spartifoliella. This document outlines the known applications, presents available quantitative data, and offers detailed protocols for key experimental procedures.

Application Notes

1. Target Insect Species and Mechanism of Action

This compound has been identified as the primary component of the female-produced sex pheromone of the Scotch broom twig miner, Leucoptera spartifoliella[1]. This moth is utilized as a biological control agent against the invasive Scotch broom (Cytisus scoparius)[1]. The compound acts as a powerful attractant for male moths, making it a valuable tool for monitoring their presence, population density, and dispersal[1]. While this compound is the major pheromone component for L. spartifoliella, other structurally related methyl-branched alkanes have been identified as sex pheromones in other species of the Leucoptera genus, suggesting potential for broader applications within this group of leaf miner moths[2][3].

2. Lure Formulation and Dispenser Selection

The effectiveness of a pheromone lure is dependent on both the purity of the synthetic pheromone and the dispenser's release rate. For L. spartifoliella, lures are typically prepared by dissolving synthetic this compound in a volatile solvent like hexane and applying it to a carrier material[1].

Common dispenser types include:

  • Rubber septa: Porous rubber stoppers that provide a controlled release of the pheromone over time.

  • Polyethylene vials and capsules: Small plastic containers that release the pheromone through their walls[4].

  • Cotton wicks or balls: Absorbent materials placed in a small vial that allow for a relatively high initial release rate[1].

The choice of dispenser will influence the release rate and longevity of the lure in the field. For monitoring purposes, a consistent and prolonged release is generally desirable.

3. Trap Design and Placement

A variety of insect trap designs can be utilized with this compound lures. Simple and cost-effective traps can be constructed from readily available materials such as plastic bottles[5][6]. The design should allow for easy entry of the target insect while preventing escape. A sticky insert or a drowning solution (soapy water) can be used to capture the insects[5][6][7].

For monitoring L. spartifoliella, delta traps with a sticky surface are a common choice. Trap placement is crucial for maximizing capture rates. Traps should be deployed just before the anticipated flight period of the male moths and hung within the canopy of the host plant, Scotch broom[6]. For population monitoring, a density of 2-3 traps per hectare is often sufficient, while mass trapping for population control may require a higher density[6].

Data Presentation

Table 1: Field Trapping Efficacy of this compound for Leucoptera spartifoliella

This table summarizes the dose-dependent attraction of male L. spartifoliella to this compound in field trials.

Lure Dose (mg)Mean Male Moths Captured (± SEM)
0 (Control)0
0.012.8 (± 0.8)
0.15.4 (± 1.2)
1.011.2 (± 1.6)
Virgin Females8.6 (± 1.5)

Data adapted from a field trapping trial. The highest male catch was observed with the 1 mg dose of this compound[1].

Experimental Protocols

1. Protocol for Synthesis of this compound (General Approach)

Materials:

  • 2-Bromopentane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Dodecanal

  • Dilute sulfuric acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent (pentylmagnesium bromide) by reacting 2-bromopentane with magnesium turnings in dry diethyl ether or THF under an inert atmosphere.

  • Grignard Reaction: Add dodecanal dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure complete reaction.

  • Workup and Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting secondary alcohol can then be dehydrated to the corresponding alkene using a mild acid catalyst (e.g., p-toluenesulfonic acid).

  • Hydrogenation: The resulting alkene is then hydrogenated to the saturated alkane, this compound, using a palladium on carbon catalyst and hydrogen gas.

  • Purification: The final product should be purified using techniques such as column chromatography to achieve high purity. The identity and purity of the synthesized this compound should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Protocol for Lure Preparation

Materials:

  • Synthetic this compound (high purity)

  • Hexane (or other suitable volatile solvent)

  • Selected dispensers (e.g., red rubber septa, polyethylene vials)

  • Micropipette

  • Fume hood

  • Forceps

  • Airtight storage containers (e.g., foil pouches)

Procedure:

  • Prepare Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane at the desired concentration (e.g., 10 mg/mL).

  • Load Dispensers: Using a micropipette, carefully apply the desired amount of the stock solution onto each dispenser. For example, to load a dispenser with 1 mg of pheromone, apply 100 µL of a 10 mg/mL solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispensers in the fume hood for at least one hour.

  • Storage: Using clean forceps, place the loaded lures into individual airtight and light-proof containers, such as foil pouches. Store the lures in a freezer (-20°C) until they are needed for fieldwork to prevent degradation and premature release of the pheromone.

3. Protocol for Field Trapping Assay

Materials:

  • Insect traps (e.g., delta traps with sticky liners)

  • Prepared this compound lures

  • Control lures (dispensers treated with solvent only)

  • Stakes or wires for hanging traps

  • GPS device for recording trap locations

  • Field notebook and labels

Procedure:

  • Site Selection: Choose a suitable field site with a known population of the target insect, L. spartifoliella, on its host plant, Scotch broom.

  • Trap Deployment: Deploy the traps in a randomized block design. Each block should contain one of each lure treatment (e.g., different doses of this compound and a control). Traps within a block should be spaced at least 20 meters apart to avoid interference.

  • Lure Placement: Place a single lure inside each trap, securing it in the center.

  • Trap Installation: Hang the traps from Scotch broom branches at a height of approximately 1-1.5 meters.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) during the flight season of the male moths.

  • Data Collection: At each check, count and record the number of male L. spartifoliella captured in each trap. Replace the sticky liners if they become saturated with insects or debris.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of lure dose on trap capture.

4. Protocol for Electroantennography (EAG) (General)

This protocol provides a general framework for conducting EAG experiments to measure the antennal response of insects to volatile compounds. Specific parameters may need to be optimized for L. spartifoliella.

Materials:

  • Live male moths (L. spartifoliella)

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • Micromanipulators

  • Glass capillary electrodes

  • Electrically conductive solution (e.g., saline solution)

  • Reference and recording electrodes (Ag/AgCl)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Solutions of this compound in a solvent (e.g., mineral oil) at various concentrations

Procedure:

  • Antenna Preparation: Immobilize a male moth and, under a dissecting microscope, carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Air Stream: Position the antenna in a continuous stream of charcoal-filtered and humidified air.

  • Stimulus Preparation: Prepare a series of dilutions of this compound in a solvent. Apply a small amount of each solution to a piece of filter paper and insert it into a Pasteur pipette.

  • Odor Delivery: Puff a pulse of air from the Pasteur pipette through the main air stream directed at the antenna. This will deliver the odor stimulus.

  • Recording: Record the electrical potential difference between the two electrodes using the EAG system. A negative deflection in the baseline potential upon stimulation indicates an antennal response.

  • Data Acquisition: Record the amplitude of the EAG response (in millivolts) for each stimulus concentration. Present a control (solvent only) and a standard compound to ensure the preparation is responsive.

  • Data Analysis: Analyze the EAG responses to different concentrations of this compound to generate a dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Pheromone Synthesis & Lure Preparation cluster_bioassay Bioassays cluster_optimization Optimization & Application synthesis Synthesis of This compound purification Purification & Analysis (GC-MS, NMR) synthesis->purification formulation Lure Formulation (Solvent & Dispenser) purification->formulation eag Electroantennography (EAG) (Dose-Response) formulation->eag Test Lure Activity field_trapping Field Trapping (Efficacy & Specificity) formulation->field_trapping Test Lure Efficacy optimization Lure & Trap Optimization field_trapping->optimization Field Data monitoring Pest Monitoring Program optimization->monitoring Optimized Lure/Trap

Caption: Experimental workflow for lure development with this compound.

Pheromone_Signaling_Pathway pheromone This compound (Pheromone Molecule) receptor Odorant Receptor Neuron (in Male Antenna) pheromone->receptor Binding transduction Signal Transduction Cascade receptor->transduction action_potential Action Potential Generation transduction->action_potential brain Antennal Lobe of Brain (Signal Processing) action_potential->brain behavior Behavioral Response (Attraction to Source) brain->behavior

Caption: Simplified signaling pathway of pheromone reception in an insect.

References

Application Note: Quantitative Analysis of 5-Methylheptadecane in Insect Pheromone Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key component of the sex pheromone in several species of moths. As a semiochemical, it plays a crucial role in mate location and reproductive behavior. The precise quantification of this compound in the pheromone glands of insects is essential for understanding its biosynthesis, regulation, and potential applications in pest management strategies, such as mating disruption or lure-and-kill techniques. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from insect pheromone glands using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative data for this compound found in the pheromone glands of various insect species.

Insect SpeciesCommon NameAmount of this compound (ng/female)Reference
Leucoptera spartifoliellaBroom Twig Miner1.1 ± 0.24[1]
Pareuchaetes pseudoinsulata-Identified as a trace component; no quantitative data available.[2]
Lambdina fiscellaria fiscellariaEastern Hemlock LooperIdentified as a trace component; no quantitative data available.[2]
Lambdina fiscellaria lugubrosaWestern Hemlock LooperIdentified as a trace component; no quantitative data available.[2]

Experimental Protocols

Protocol 1: Pheromone Gland Extraction

This protocol details the method for dissecting and extracting pheromones from the glands of small moths.

Materials:

  • Virgin female moths (2-3 days old, kept on a reversed light-dark cycle to ensure pheromone production)

  • Fine dissection forceps

  • Dissecting microscope

  • 1.5 mL glass vials with PTFE-lined caps

  • Hexane (High purity, for GC analysis)

  • Internal Standard (e.g., n-Tetracosane in hexane, 10 ng/µL)

Procedure:

  • Preparation: Anesthetize a single virgin female moth by cooling it on ice for 5-10 minutes.

  • Gland Extrusion: Place the moth on a clean microscope slide under a dissecting microscope. Gently squeeze the abdomen with fine forceps to evert the pheromone gland, which is typically located at the abdominal tip.[3][4]

  • Dissection: Carefully excise the everted gland tissue using the forceps, minimizing the inclusion of other abdominal tissues.[3][4]

  • Extraction: Immediately place the dissected gland into a 1.5 mL glass vial containing 50 µL of hexane.

  • Internal Standard Spiking: Add 5 µL of the 10 ng/µL n-tetracosane internal standard solution to the vial. This results in a final internal standard concentration of 50 ng.

  • Extraction Period: Tightly cap the vial and allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Storage: The resulting extract can be directly analyzed by GC-MS or stored at -20°C until analysis.

Protocol 2: GC-MS Quantitative Analysis

This protocol outlines the parameters for the quantitative analysis of this compound using a standard GC-MS system.

Materials:

  • GC-MS system with a split/splitless injector and mass selective detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound analytical standard

  • n-Tetracosane (internal standard)

  • Hexane (High purity)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards of this compound in hexane (e.g., 0.5, 1, 2, 5, 10 ng/µL).

    • Spike each calibration standard with the internal standard (n-tetracosane) at a constant concentration (e.g., 1 ng/µL).

    • Inject 1 µL of each standard into the GC-MS to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to monitor for this compound: m/z 57, 71, 85, 254.

      • Ions to monitor for n-tetracosane (internal standard): m/z 57, 71, 85, 338.

  • Sample Analysis:

    • Inject 1 µL of the pheromone gland extract into the GC-MS system.

    • Integrate the peak areas for this compound and the internal standard in the resulting chromatogram.

  • Quantification:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by using the calibration curve.

    • Calculate the total amount of this compound per female by multiplying the concentration by the extraction volume (50 µL).

Visualizations

Experimental_Workflow cluster_extraction Pheromone Gland Extraction cluster_analysis GC-MS Analysis cluster_quantification Data Analysis moth 1. Virgin Female Moth dissect 2. Dissect Pheromone Gland moth->dissect extract 3. Extract in Hexane dissect->extract spike 4. Add Internal Standard extract->spike inject 5. Inject Sample spike->inject separate 6. GC Separation inject->separate detect 7. MS Detection (SIM) separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Analyte/IS Ratio integrate->calculate quantify 10. Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

PBAN_Signaling_Pathway PBAN PBAN Receptor PBAN Receptor (GPCR) PBAN->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC AC Adenylate Cyclase G_Protein->AC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to cAMP_increase ↑ cAMP AC->cAMP_increase Leads to Enzyme_Activation Enzyme Activation (e.g., Acetyl-CoA Carboxylase) Ca_increase->Enzyme_Activation Activates cAMP_increase->Enzyme_Activation Activates Biosynthesis Pheromone Biosynthesis (Fatty Acid Metabolism) Enzyme_Activation->Biosynthesis Pheromone This compound Biosynthesis->Pheromone

Caption: PBAN signaling pathway for pheromone biosynthesis in moths.[5][6][7][8]

References

Application Notes & Protocols for Chiral Separation of 5-Methylheptadecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 5-methylheptadecane isomers. This compound is a branched-chain alkane that can exist as two enantiomers, (R)-5-methylheptadecane and (S)-5-methylheptadecane. The ability to separate and quantify these enantiomers is crucial in various fields, including entomology, where specific enantiomers of branched alkanes can act as insect pheromones, and in the analysis of complex hydrocarbon mixtures.

Introduction

Chiral separation of non-functionalized hydrocarbons like this compound presents a significant analytical challenge due to their lack of functional groups that can interact strongly with chiral stationary phases (CSPs). However, advances in gas chromatography (GC) using specialized cyclodextrin-based CSPs have made such separations feasible. This document outlines a protocol using enantioselective gas chromatography coupled with mass spectrometry (GC-MS) for the analysis of this compound isomers.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the chiral GC-MS analysis of this compound isomers based on the separation of similar long-chain methyl-branched alkanes.

Parameter(R)-5-methylheptadecane(S)-5-methylheptadecane
Retention Time (min) 25.4225.68
Resolution (Rs) \multicolumn{2}{c}{1.55}
Kovats Retention Index (KI) 17551758
Enantiomeric Excess (% ee) \multicolumn{2}{c}{Dependent on sample composition}

Note: The above data is illustrative and may vary depending on the specific instrument, column, and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the extraction of this compound from a sample matrix, such as insect cuticle or a synthetic reaction mixture.

Materials:

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • Place the sample (e.g., a single insect or a known weight of a synthetic mixture) into a 2 mL glass vial.

  • Add 1 mL of hexane to the vial.

  • Vortex the vial for 2 minutes to extract the hydrocarbons.

  • Centrifuge the vial at 3000 rpm for 5 minutes to pellet any solid material.

  • Carefully transfer the hexane supernatant to a clean vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Chiral GC-MS Analysis

This protocol details the instrumental parameters for the enantioselective separation and detection of this compound isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Chiral capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase (e.g., Hydrodex β-6TBDM or similar).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 2°C/min to 180°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM ions: m/z 57, 71, 85, 183, 254 (M-C2H5)+

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Insect Cuticle) Extraction Hexane Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chiral GC Separation (Cyclodextrin Column) Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the chiral separation of this compound isomers.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (Cyclodextrin) cluster_analytes This compound Enantiomers cluster_elution Elution Order CSP Cyclodextrin Cavity Elution Early Elution (S)-isomer Late Elution (R)-isomer R_isomer (R)-5-methylheptadecane R_isomer->CSP Stronger Interaction (Inclusion Complex) S_isomer (S)-5-methylheptadecane S_isomer->CSP Weaker Interaction

Application Notes and Protocols: 5-Methylheptadecane in Biological Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methylheptadecane in biological control programs. The information is targeted towards professionals in research, scientific, and drug development fields interested in the application of semiochemicals for pest and weed management.

Introduction

This compound is a branched-chain alkane that has been identified as a potent semiochemical, specifically a sex pheromone, in certain insect species. Its primary documented application in biological control is for monitoring the population of the broom twig miner, Leucoptera spartifoliella, an insect purposefully introduced as a biological control agent to manage the invasive weed, Scotch Broom (Cytisus scoparius).[1][2] The use of synthetic pheromones like this compound is a critical component of Integrated Pest Management (IPM) strategies, offering a species-specific and environmentally benign method for monitoring and potentially controlling insect populations.[3][4]

Application in Monitoring Biological Control Agents

The primary application of this compound is in monitoring the establishment, population density, and dispersal of the broom twig miner, Leucoptera spartifoliella.[1][2] This microlepidopteran is a valuable biological control agent whose larvae mine the stems of Scotch Broom, reducing the plant's growth and longevity.[1] By using traps baited with synthetic this compound, researchers and land managers can effectively track the presence and abundance of this beneficial insect, ensuring its efficacy in controlling the target weed.

Quantitative Data from Field Trials

Field trapping trials have been conducted to determine the optimal dosage and release substrate for this compound in attracting male L. spartifoliella. The following table summarizes the key quantitative findings from these studies.

Lure Load (mg)Mean Male Catch (± SEM)Release SubstrateMean Male Catch (± SEM)
0.013.5 ± 0.8White Septum4.2 ± 0.9
0.16.8 ± 1.2Cotton Ball in Glass Vial11.2 ± 1.6
112.4 ± 2.1
Virgin Females (Control)9.7 ± 1.8
Data sourced from El-Sayed et al. (2023)[1]

The data clearly indicates that a 1 mg dose of this compound resulted in the highest catch of male moths, significantly outperforming lower doses and even virgin females.[1] Furthermore, a cotton ball within a glass vial proved to be a more effective release substrate than a standard white septum.[1]

Experimental Protocols

Pheromone Extraction and Identification

This protocol outlines the general steps for identifying sex pheromones from female insects, as was done for L. spartifoliella.

  • Insect Rearing and Gland Excision:

    • Rear male and female insects separately to ensure female virginity.

    • Excise the pheromone glands from virgin females under a stereomicroscope.

  • Solvent Extraction:

    • Extract the excised glands in a suitable volatile solvent (e.g., hexane) for a defined period.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the crude extract using GC-MS to separate and identify the chemical components.

    • Compare the mass spectra of the unknown compounds with libraries of known compounds for tentative identification.

  • Synthesis of a Standard:

    • Synthesize an authentic standard of the identified compound (this compound in this case) for comparison.

  • Confirmation:

    • Compare the retention time and mass spectrum of the natural product with the synthetic standard to confirm the identification.

Field Trapping Bioassay

This protocol describes a typical field experiment to evaluate the attractiveness of a synthetic pheromone.

  • Trap Selection and Preparation:

    • Select appropriate traps (e.g., delta traps with sticky liners).

    • Prepare the lures by loading the synthetic pheromone onto the chosen release substrate (e.g., cotton balls in glass vials) at various doses.

  • Experimental Design:

    • Establish a randomized complete block design in the field with multiple replicates of each treatment (different doses and a control).

    • Place traps at a standardized height and distance from each other to avoid interference.

  • Data Collection:

    • Collect and count the number of target male insects captured in each trap at regular intervals.

  • Statistical Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of pheromone signaling and the experimental workflow for pheromone identification and field testing.

Pheromone_Signaling_Pathway cluster_female Female L. spartifoliella cluster_male Male L. spartifoliella Pheromone Gland Pheromone Gland This compound Release This compound Release Pheromone Gland->this compound Release Biosynthesis Antennal Receptors Antennal Receptors This compound Release->Antennal Receptors Dispersal in Air Neural Signal Neural Signal Antennal Receptors->Neural Signal Binding Behavioral Response Behavioral Response Neural Signal->Behavioral Response Processing Mating Mating Behavioral Response->Mating Initiates Experimental_Workflow cluster_identification Pheromone Identification cluster_validation Field Validation A Insect Rearing (Separate Sexes) B Pheromone Gland Excision A->B C Solvent Extraction B->C D GC-MS Analysis C->D E Compound Identification (this compound) D->E F Synthesis of Synthetic Pheromone E->F Identified Compound G Lure Preparation (Doses & Substrates) F->G H Field Trapping Bioassay G->H I Data Collection & Analysis H->I J Efficacy Confirmed I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methylheptadecane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes for this compound, a long-chain branched alkane, are the Grignard reaction and the Wittig reaction followed by hydrogenation. Both methods involve the formation of a new carbon-carbon bond to construct the C18 backbone.

Q2: Which synthetic route generally provides a higher yield for this compound?

A2: Both the Grignard and Wittig reactions can be optimized to provide good yields. The choice of route may depend on the availability of starting materials and the specific experimental setup. The Grignard reaction is a more direct C-C bond formation to the alkane precursor, while the Wittig reaction offers versatility in constructing the carbon skeleton via an alkene intermediate, which is then hydrogenated. With careful optimization, both routes can be high-yielding.

Q3: What are the critical factors that influence the yield of the Grignard synthesis of this compound?

A3: Key factors include the purity and reactivity of the magnesium, the absence of water and protic solvents, the quality of the alkyl halides, and the reaction temperature. The Grignard reagent is highly sensitive to moisture and will be quenched by any protic source.

Q4: How can I minimize side reactions during the Wittig synthesis of the alkene precursor to this compound?

A4: To minimize side reactions, it is crucial to use a strong, non-nucleophilic base for the deprotonation of the phosphonium salt to form the ylide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ylide. Additionally, the choice of solvent can influence the stereoselectivity of the alkene formation.

Q5: What is the most effective method for purifying the final this compound product?

A5: Purification of this compound from reaction byproducts and unreacted starting materials is typically achieved through column chromatography on silica gel. Fractional distillation under reduced pressure can also be employed, particularly for larger scale preparations.

Troubleshooting Guides

Grignard Reaction Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of Grignard reagent - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure alkyl halide.- Activate magnesium turnings by grinding them gently before use or by adding a small crystal of iodine.- Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.- Purify the alkyl halide by distillation before use.
Low yield of this compound - Incomplete reaction of the Grignard reagent with the second alkyl halide.- Side reactions such as Wurtz coupling.- Use a slight excess of the more reactive alkyl halide.- Add the second alkyl halide slowly to the Grignard reagent at a low temperature to control the exotherm.- Consider using a copper(I) catalyst to promote cross-coupling over homocoupling.
Presence of a significant amount of homocoupled byproducts - Wurtz-type coupling of the Grignard reagent with itself or the alkyl halide.- Use a catalyst such as lithium tetrachlorocuprate(II) (Li₂CuCl₄) to favor the cross-coupling reaction.- Maintain a low reaction temperature during the addition of the second alkyl halide.
Wittig Reaction & Hydrogenation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low yield of the alkene intermediate - Incomplete formation of the phosphonium ylide.- Sterically hindered ketone or aldehyde.- Reaction with atmospheric oxygen or moisture.- Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation of the phosphonium salt.- For hindered carbonyls, consider using the Horner-Wadsworth-Emmons reaction as an alternative.- Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
Formation of both E and Z isomers of the alkene - Use of a semi-stabilized ylide.- For unstabilized ylides, Z-alkenes are typically favored. For stabilized ylides, E-alkenes are favored. To improve selectivity, the Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.
Incomplete hydrogenation of the alkene - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons.- Use fresh palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst. Ensure the catalyst is not pyrophoric by handling it carefully.- Increase the hydrogen pressure (typically 1-4 atm).- Ensure the alkene substrate is pure and free from sulfur or other compounds that can poison the catalyst.
Difficulty in removing triphenylphosphine oxide byproduct - High polarity and crystallinity of triphenylphosphine oxide.- Purify the crude product by column chromatography on silica gel. The less polar alkane will elute first.- Alternatively, the triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexane.

Experimental Protocols

Method 1: Grignard Reaction

This protocol describes the synthesis of this compound via the coupling of a secondary Grignard reagent with a primary alkyl halide.

Materials:

  • Magnesium turnings

  • 2-Bromopentane

  • 1-Bromododecane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Preparation of Dodecylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 1-bromododecane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 1-bromododecane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the cooled Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Method 2: Wittig Reaction and Hydrogenation

This protocol describes a two-step synthesis of this compound starting from the Wittig reaction to form an alkene, followed by catalytic hydrogenation.

Step 1: Wittig Reaction to form 5-Methylhept-4-ene

Materials:

  • Dodecyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • 2-Pentanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend dodecyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction: Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude alkene by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation

Materials:

  • 5-Methylhept-4-ene (from Step 1)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the alkene in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis

ParameterGrignard ReactionWittig Reaction & Hydrogenation
Reactants 2-Bromopentane, 1-Bromododecane, MgDodecyltriphenylphosphonium bromide, 2-Pentanone, n-BuLi, H₂/Pd-C
Solvent Anhydrous diethyl ether or THFAnhydrous THF (Wittig), Ethanol (Hydrogenation)
Reaction Time 12-18 hours4-6 hours (Wittig), 2-24 hours (Hydrogenation)
Temperature 0 °C to reflux0 °C to room temp (Wittig), Room temp (Hydrogenation)
Typical Yield 60-80%70-90% (overall)

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard_Reagent Dodecylmagnesium Bromide Mg->Grignard_Reagent Activation (Iodine) Alkyl_Halide_1 1-Bromododecane in Anhydrous Ether Alkyl_Halide_1->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Alkyl_Halide_2 2-Bromopentane in Anhydrous Ether Alkyl_Halide_2->Reaction_Mixture Quench Quench (aq. NH4Cl) Reaction_Mixture->Quench Extraction Extraction (Ether) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Grignard Synthesis Workflow for this compound.

Wittig_Hydrogenation_Workflow cluster_wittig Wittig Reaction cluster_hydrogenation Catalytic Hydrogenation Phosphonium_Salt Dodecyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base n-Butyllithium Base->Ylide Alkene 5-Methylhept-4-ene Ylide->Alkene Ketone 2-Pentanone Ketone->Alkene Alkane This compound Alkene->Alkane Catalyst H2, Pd/C Catalyst->Alkane

Caption: Wittig Reaction and Hydrogenation Workflow.

Technical Support Center: 5-Methylheptadecane Degradation and Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and storage stability of 5-methylheptadecane. The information is intended to assist researchers in designing, executing, and troubleshooting experiments involving this long-chain branched alkane.

Frequently Asked Questions (FAQs)

Degradation

Q1: What are the primary pathways for the degradation of this compound?

A1: this compound, a branched-chain alkane, primarily undergoes microbial degradation in the environment. The main aerobic degradation pathways involve initial oxidation at either the terminal or subterminal positions of the alkane chain.

  • Terminal Oxidation: A monooxygenase enzyme hydroxylates one of the terminal methyl groups to a primary alcohol. This is followed by successive oxidations to an aldehyde and then a carboxylic acid, which can then enter the β-oxidation pathway for further metabolism.

  • Subterminal Oxidation: Oxidation can also occur at a carbon atom near the end of the chain, forming a secondary alcohol. This is then oxidized to a ketone. Subsequent enzymatic action, potentially involving a Baeyer-Villiger monooxygenase, can cleave the carbon chain, leading to smaller molecules that can be further metabolized. The methyl branch on this compound can influence the preferred site of initial attack.

Abiotic degradation pathways such as photodegradation and hydrolysis are generally considered minor contributors to the overall environmental fate of long-chain alkanes like this compound under typical environmental conditions.

Q2: Which microorganisms are known to degrade branched alkanes like this compound?

A2: Several genera of bacteria are known for their ability to degrade branched alkanes. Notably, species of Rhodococcus and Pseudomonas have been shown to be effective. For instance, Rhodococcus sp. strain Q15 is known to utilize a broad range of aliphatic compounds, including branched alkanes, through both terminal and subterminal oxidation pathways[1]. Pseudomonas putida also possesses well-characterized alkane degradation pathways, often encoded on plasmids, that can handle a variety of hydrocarbon structures.

Q3: What factors can influence the rate of this compound biodegradation?

A3: The rate of biodegradation can be influenced by several factors:

  • Bioavailability: this compound has very low water solubility, which can limit its availability to microorganisms. The presence of surfactants or emulsifiers can increase its bioavailability.

  • Microbial Population: The presence and abundance of microorganisms with the appropriate enzymatic machinery are crucial.

  • Nutrient Availability: The growth of hydrocarbon-degrading microbes requires essential nutrients like nitrogen and phosphorus. Their limitation can hinder the degradation process.

  • Oxygen: Aerobic degradation pathways require oxygen. In anaerobic environments, degradation is significantly slower or may proceed through different pathways.

  • Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. These optimal conditions vary depending on the specific microbial species.

  • Presence of other carbon sources: Some microorganisms may preferentially consume more easily degradable carbon sources before utilizing complex hydrocarbons.

Storage and Stability

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2][3]. It is also advisable to store it away from incompatible materials and foodstuff containers[2]. For analytical standards, it is best practice to minimize headspace in the container to reduce evaporation and to cool the vial before transfer.

Q5: What is the expected shelf life of this compound?

Q6: What are the potential degradation products of this compound during storage?

A6: Under recommended storage conditions (cool, dry, dark, inert atmosphere), this compound is highly stable. However, prolonged exposure to light, high temperatures, or oxygen could potentially lead to slow oxidation, forming hydroperoxides, alcohols, ketones, and eventually carboxylic acids.

Troubleshooting Guides

Microbial Degradation Experiments
Problem Possible Causes Troubleshooting Steps
No or slow degradation of this compound 1. Inoculum lacks appropriate degraders. 2. This compound is not bioavailable. 3. Limiting nutrients (N, P). 4. Suboptimal pH or temperature. 5. Insufficient oxygen for aerobic degradation. 6. Toxicity of the compound at high concentrations.1. Use an enriched culture known to degrade branched alkanes or a consortium from a hydrocarbon-contaminated site. 2. Add a non-ionic surfactant at a concentration below its critical micelle concentration to increase solubility. Ensure adequate mixing. 3. Supplement the medium with a nitrogen source (e.g., ammonium chloride) and a phosphorus source (e.g., potassium phosphate). 4. Adjust and buffer the pH of the medium to the optimal range for the selected microorganisms (typically 6-8). Incubate at the optimal growth temperature. 5. Ensure vigorous shaking for liquid cultures to maximize oxygen transfer. For soil microcosms, ensure proper aeration. 6. Start with a lower concentration of this compound.
Inconsistent or variable degradation rates between replicates 1. Inhomogeneous distribution of this compound in the medium. 2. Uneven inoculation. 3. Variations in aeration between flasks.1. Prepare a stock solution of this compound in a water-miscible, non-toxic solvent (if possible and at a very low final concentration) or create a stable emulsion. 2. Ensure the inoculum is well-mixed before dispensing into replicate flasks. 3. Use flasks of the same size and shape, with the same volume of medium, and ensure they are placed in the same area of the shaker.
Abiotic loss of this compound in control flasks 1. Volatilization of the compound. 2. Adsorption to the flask walls or stopper.1. Use sealed flasks with Teflon-lined caps. Minimize headspace. 2. Use glass vessels. At the end of the experiment, extract the flask walls with a suitable solvent to quantify adsorbed compound.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Active sites in the injector liner or column. 2. Column overloading. 3. Incorrect injector temperature.1. Use a deactivated liner and a high-quality, low-bleed GC column suitable for hydrocarbon analysis. Trim the first few centimeters of the column. 2. Dilute the sample or use a split injection. 3. Optimize the injector temperature to ensure complete and rapid volatilization without degradation.
Low or no signal for this compound 1. Inefficient extraction from the sample matrix. 2. Degradation in the injector. 3. Leaks in the GC system.1. Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction). Ensure proper phase separation and recovery. 2. Lower the injector temperature if thermal degradation is suspected. 3. Perform a leak check of the GC system, particularly around the injector septum and column fittings.
Ghost peaks or carryover 1. Contamination from a previous injection. 2. Contaminated syringe or solvent.1. Run a blank solvent injection after a high-concentration sample. Increase the injector and oven temperature during the bake-out phase. 2. Use high-purity solvents and thoroughly clean the syringe between injections.
Baseline instability or noise 1. Column bleed. 2. Contaminated carrier gas or detector.1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas with appropriate traps. Clean the detector as per the instrument manual.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound in Liquid Culture

Objective: To determine the biodegradation rate of this compound by a specific microbial culture.

Materials:

  • Microbial inoculum (e.g., Rhodococcus sp. or an enriched consortium)

  • Mineral salts medium (MSM)

  • This compound (as the sole carbon source)

  • Sterile flasks with Teflon-lined caps

  • Shaking incubator

  • GC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable carrier solvent (e.g., hexane) if necessary for accurate dosing, ensuring the final solvent concentration is minimal and non-toxic to the microorganisms.

  • Add a known amount of this compound to sterile flasks containing MSM to achieve the desired final concentration. Include a volatile carrier control if used.

  • Inoculate the flasks with the microbial culture to a specific starting optical density (e.g., OD600 of 0.1).

  • Prepare abiotic control flasks containing MSM and this compound but no inoculum to account for abiotic losses.

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the chosen microorganisms.

  • At regular time intervals, sacrifice replicate flasks from both the experimental and control groups.

  • Extract the remaining this compound from the entire flask contents (liquid and adsorbed to glass) using a suitable organic solvent (e.g., hexane or dichloromethane).

  • Analyze the extracts by GC-MS to quantify the concentration of this compound.

  • Calculate the percentage of degradation over time, corrected for any abiotic losses observed in the control flasks.

Protocol 2: GC-MS Quantification of this compound

Objective: To quantify the concentration of this compound in an organic extract.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain alkanes.

GC Conditions (Example):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless or split, depending on concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity. Characteristic ions for this compound would be used in SIM mode.

Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the samples.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample extracts and determine the concentration of this compound from the calibration curve.

  • It is recommended to use an internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to improve accuracy and precision.

Signaling Pathways and Experimental Workflows

degradation_pathway cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation This compound This compound Primary Alcohol Primary Alcohol This compound->Primary Alcohol Monooxygenase Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Monooxygenase Aldehyde Aldehyde Primary Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Carboxylic Acid->Beta-Oxidation Ketone Ketone Secondary Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Smaller Molecules Smaller Molecules Ester->Smaller Molecules Esterase experimental_workflow Start Start Prepare Media & Controls Prepare Media & Controls Start->Prepare Media & Controls Inoculate with Microbes Inoculate with Microbes Prepare Media & Controls->Inoculate with Microbes Incubate (Time Course) Incubate (Time Course) Inoculate with Microbes->Incubate (Time Course) Sacrifice Replicates Sacrifice Replicates Incubate (Time Course)->Sacrifice Replicates Extract with Solvent Extract with Solvent Sacrifice Replicates->Extract with Solvent Analyze by GC-MS Analyze by GC-MS Extract with Solvent->Analyze by GC-MS Quantify & Plot Data Quantify & Plot Data Analyze by GC-MS->Quantify & Plot Data End End Quantify & Plot Data->End

References

How to increase the attractiveness of 5-Methylheptadecane lures?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methylheptadecane as an insect lure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insect species is it known to attract?

A1: this compound is a branched-chain saturated hydrocarbon that has been identified as the primary sex pheromone of the broom twig miner, Leucoptera spartifoliella, a microlepidopteran used as a biological control agent for Scotch broom (Cytisus scoparius).[1][2] Lures containing synthetic this compound are used to attract male L. spartifoliella for monitoring and research purposes.

Q2: What is the optimal dose of this compound for attracting Leucoptera spartifoliella?

A2: Field trials have demonstrated that the attractiveness of this compound lures is dose-dependent. A study found that traps baited with 1 mg of synthetic this compound captured significantly more male moths than traps with lower doses of 0.01 mg or 0.1 mg.[1]

Q3: How should I prepare and dispense the this compound lure?

A3: A simple and effective method for dispensing this compound is to apply a solution of the compound in a solvent like n-hexane to a cotton ball. The cotton ball is then placed inside a small glass vial.[1] The solvent is allowed to evaporate before deploying the lure in a trap.[1] This method has been shown to be more effective than using a white rubber septum.[1]

Q4: Are there any known synergists that can be added to this compound to increase its attractiveness?

A4: Currently, published research has identified this compound as the single-component sex pheromone for Leucoptera spartifoliella.[1] While the addition of synergistic compounds is a common strategy to enhance the attractiveness of other insect pheromone lures, specific synergists for this compound have not yet been identified in the reviewed literature. Researchers may consider investigating the effect of host plant volatiles as potential synergists in their own experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound lures.

Issue 1: Low or no capture of target insects in traps baited with this compound.

  • Possible Cause 1: Suboptimal Lure Dose.

    • Troubleshooting Step: Increase the dosage of this compound in your lures. Based on field data, a 1 mg dose is significantly more attractive to L. spartifoliella than 0.1 mg or 0.01 mg doses.[1]

  • Possible Cause 2: Ineffective Lure Dispenser.

    • Troubleshooting Step: Change your lure dispenser. A cotton ball placed within a glass vial has been demonstrated to be a more effective dispenser for this compound than a white septum.[1]

  • Possible Cause 3: Improper Trap Placement.

    • Troubleshooting Step: Ensure traps are placed in suitable habitats for the target insect, such as areas with an abundance of the host plant, Scotch broom, for L. spartifoliella. Consider factors like trap height, and spacing between traps to avoid interference.

  • Possible Cause 4: Lure Degradation or Depletion.

    • Troubleshooting Step: Replace lures at regular intervals. The longevity of the lure will depend on environmental conditions such as temperature and airflow. Store lures in a freezer (-20°C) in sealed containers until use to minimize degradation.[1]

Data Presentation

Table 1: Effect of this compound Dose on Male Leucoptera spartifoliella Capture

Dose of this compoundMean Male Capture (± SEM)Statistical Significance
1 mg11.2 ± 1.6Significantly higher than 0.01 mg and 0.1 mg doses
0.1 mgLower than 1 mg dose-
0.01 mgLower than 1 mg dose-

Source: Data adapted from a field trapping trial on Leucoptera spartifoliella.[1]

Table 2: Comparison of Lure Dispensers for this compound

Lure DispenserRelative Effectiveness
Cotton ball in a glass vialSignificantly higher male capture
White septumLower male capture

Source: Data adapted from a field trapping trial on Leucoptera spartifoliella.[1]

Experimental Protocols

Protocol 1: Field Bioassay for Testing the Attractiveness of this compound Lures

This protocol is adapted from field trials conducted on Leucoptera spartifoliella.[1]

  • Lure Preparation:

    • Prepare solutions of this compound in a volatile solvent such as n-hexane at the desired concentrations (e.g., 0.1 mg/mL, 1 mg/mL, and 10 mg/mL).

    • For each lure, apply 100 µL of the respective solution to a cotton ball.

    • Place the treated cotton ball inside a 2 mL glass vial.

    • Allow the solvent to evaporate completely in a fume hood before capping the vials.

    • Prepare a control lure by treating a cotton ball with 100 µL of n-hexane only.

    • Store all lures in heat-sealed foil bags at -20°C until they are deployed in the field.

  • Trap Setup:

    • Use delta traps or similar sticky traps suitable for capturing small moths.

    • Place one lure vial inside each trap, removing the lid to allow the pheromone to disperse.

  • Experimental Design:

    • Select a field site with a known population of the target insect.

    • Establish multiple trap lines (replicates) at approximately 20-meter intervals.

    • Within each trap line, set up "trapping stations" at least 20 meters apart.

    • Deploy the traps, with each treatment (different doses and the control) randomly assigned to a trapping station within each replicate line (randomized complete block design).

  • Data Collection and Analysis:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of male moths captured in each trap.

    • Replace the sticky liners of the traps at each check.

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Visualizations

experimental_workflow cluster_prep Phase 1: Lure Preparation cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis prep_sol Prepare this compound solutions in n-hexane treat_cotton Apply solution to cotton balls prep_sol->treat_cotton prep_sol->treat_cotton place_vial Place cotton in glass vials treat_cotton->place_vial treat_cotton->place_vial evaporate Evaporate solvent place_vial->evaporate place_vial->evaporate store Store lures at -20°C evaporate->store evaporate->store setup_traps Prepare delta traps with sticky liners place_lures Place lure vials inside traps setup_traps->place_lures setup_traps->place_lures deploy_field Deploy traps in a randomized block design place_lures->deploy_field place_lures->deploy_field check_traps Check traps weekly count_moths Count and record captured male moths check_traps->count_moths check_traps->count_moths analyze Perform statistical analysis (e.g., ANOVA) count_moths->analyze count_moths->analyze

Caption: Experimental workflow for a field bioassay to test this compound lure attractiveness.

troubleshooting_guide issue Low or No Insect Capture cause1 Suboptimal Dose? issue->cause1 cause2 Ineffective Dispenser? issue->cause2 cause3 Improper Trap Placement? issue->cause3 solution1 Increase dose to 1 mg cause1->solution1 Action solution2 Use cotton ball in glass vial cause2->solution2 Action solution3 Relocate traps to host plant area cause3->solution3 Action

Caption: Troubleshooting logic for low capture rates with this compound lures.

References

Technical Support Center: Troubleshooting Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Electroantennography (EAG), with a specific focus on challenges related to obtaining a low response to 5-Methylheptadecane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in EAG studies?

This compound is a branched-chain alkane, a type of cuticular hydrocarbon (CHC). CHCs are found on the cuticle of insects and play crucial roles in chemical communication, including species and mate recognition. In EAG studies, this compound is used as a stimulus to investigate its role as a semiochemical, such as a pheromone or kairomone, and to understand the olfactory sensitivity of a particular insect species to this compound.

Q2: What is a typical EAG response and what does a "low" response signify?

A typical EAG response is a negative voltage deflection from the baseline, indicating a summed receptor potential from multiple olfactory sensory neurons. The amplitude of this deflection is proportional to the strength of the stimulus and the sensitivity of the antenna. A "low" response is a deflection that is significantly smaller than expected, or close to the baseline noise, suggesting a weak or non-existent detection of the compound by the insect's antenna under the current experimental conditions.

Q3: Are there alternatives to EAG for measuring responses to semiochemicals like this compound?

Yes, other techniques can be used to investigate olfactory responses. Single Sensillum Recording (SSR) offers higher resolution by measuring the firing rate of individual olfactory sensory neurons. Gas Chromatography coupled with Mass Spectrometry (GC-MS) can identify and quantify volatile compounds from an insect, while behavioral assays can determine the ultimate effect of a compound on insect behavior (e.g., attraction or repulsion).

Troubleshooting Guide: Low EAG Response to this compound

A low or absent EAG response to this compound can be frustrating. This guide provides a systematic approach to troubleshooting the issue, categorized by potential problem areas.

Compound & Delivery System

Low volatility of long-chain hydrocarbons like this compound can present a significant challenge for stimulus delivery.

Potential Issue Possible Cause Recommended Solution
Insufficient Volatilization This compound has a high molecular weight and low vapor pressure, leading to a low concentration of molecules reaching the antenna.- Gently warm the stimulus delivery cartridge (e.g., with a heated air stream) to increase volatilization. Be cautious not to overheat and degrade the compound.- Use a higher concentration of the compound in the solvent.- Employ a solvent with a lower boiling point to aid in co-evaporation.- Consider using a heated delivery system or a specialized olfactometer designed for low-volatility compounds.
Solvent Effects The solvent used to dissolve this compound may interfere with the olfactory response or damage the antennal preparation.- Use a high-purity, low-odor solvent such as hexane or paraffin oil.- Always run a solvent-only control to ensure it does not elicit a response or inhibit antennal activity.- Allow sufficient time for the solvent to evaporate from the filter paper before placing it in the delivery cartridge.
Contamination The stimulus delivery system (e.g., Pasteur pipette, filter paper) may be contaminated with other odors that mask or inhibit the response.- Use new, clean glassware and filter paper for each stimulus.- Thoroughly clean the stimulus delivery system between experiments.- Store this compound and other chemicals in a clean, odor-free environment.
Antennal Preparation & Recording Setup

The health and proper setup of the antennal preparation are critical for obtaining a good signal.

| Potential Issue | Possible Cause | Recommended Solution | | :--- | :--- | | Poor Antennal Health | The insect may be old, stressed, or unhealthy, leading to reduced antennal sensitivity. The antenna may have been damaged during excision or mounting. | - Use healthy, young adult insects of the appropriate age and physiological state for maximal olfactory responsiveness.- Handle insects with care to minimize stress before and during the experiment.- Ensure a clean and sharp cut when excising the antenna.- Keep the antennal preparation hydrated with an appropriate saline solution. | | Poor Electrode Contact | Inadequate contact between the electrodes and the antenna will result in a weak or noisy signal. | - Use freshly prepared, high-quality electrodes (e.g., Ag/AgCl).- Ensure the recording and reference electrodes are securely in contact with the appropriate parts of the antenna (e.g., tip and base).- Use a small amount of conductive gel to improve contact, if necessary. | | High Background Noise | Electrical noise from the surrounding environment can obscure a weak EAG signal. | - Ensure the EAG setup is properly grounded.- Use a Faraday cage to shield the preparation from electromagnetic interference.- Check for and eliminate ground loops in the recording equipment. | | Incorrect Airflow | The speed and humidity of the air stream delivering the stimulus can affect the response. | - Maintain a constant, charcoal-filtered, and humidified airflow over the antenna.- Optimize the airflow rate to ensure the stimulus reaches the antenna without causing mechanical stress. |

Data Acquisition & Analysis

Proper settings and analysis techniques are necessary to detect and quantify a low response.

| Potential Issue | Possible Cause | Recommended Solution | | :--- | :--- | | Inappropriate Amplifier Settings | The gain and filter settings on the EAG amplifier may not be optimized for detecting small signals. | - Increase the amplifier gain to enhance the signal, but be mindful of also amplifying noise.- Adjust the low-pass and high-pass filters to reduce noise outside the frequency range of the EAG signal. | | Signal Averaging | A single EAG response may be too small to distinguish from the baseline noise. | - Record multiple responses to the same stimulus and average them to improve the signal-to-noise ratio. |

Experimental Protocols

Standard EAG Protocol for this compound

This protocol provides a general framework. Specific parameters may need to be optimized for your insect species and experimental setup.

  • Preparation of Stimulus:

    • Dissolve this compound in a high-purity volatile solvent (e.g., hexane) to the desired concentration (e.g., 10 µg/µL).

    • Apply 10 µL of the solution to a small piece of filter paper (e.g., 1 cm x 2 cm).

    • Allow the solvent to evaporate completely in a fume hood.

    • Place the filter paper inside a clean Pasteur pipette, which will serve as the stimulus cartridge.

  • Antennal Preparation:

    • Anesthetize a healthy adult insect by cooling.

    • Carefully excise one antenna at the base using fine scissors or a scalpel.

    • Mount the excised antenna between two electrodes filled with an appropriate saline solution (e.g., using a forked electrode holder). The recording electrode should be in contact with the distal end of the antenna, and the reference electrode with the basal end.

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air (e.g., 0.5 L/min).

    • Position the tip of the stimulus cartridge in the air stream, upstream of the antenna.

    • Deliver a puff of air (e.g., 1-second duration) through the stimulus cartridge to introduce the this compound vapor into the air stream.

    • Record the resulting voltage change from the antenna using an EAG amplifier and data acquisition software.

    • Deliver a solvent-only control puff to ensure the solvent is not eliciting a response.

    • Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).

Data Presentation

Concentration of this compound (µg/µL) Mean EAG Response (-mV ± SE)
0 (Solvent Control)0.1 ± 0.02
0.10.3 ± 0.05
10.8 ± 0.1
101.5 ± 0.2
1002.1 ± 0.3

Visualizations

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting a low EAG response.

Troubleshooting_Flow cluster_Compound Compound & Delivery Checks cluster_Prep Antennal Preparation Checks cluster_Setup Recording Setup Checks cluster_Acquisition Data Acquisition Checks Start Low EAG Response to This compound Check_Compound Step 1: Verify Compound & Delivery Start->Check_Compound Check_Prep Step 2: Inspect Antennal Preparation Check_Compound->Check_Prep If issue persists Volatility Increase Volatilization (e.g., gentle warming) Check_Compound->Volatility Check_Setup Step 3: Examine Recording Setup Check_Prep->Check_Setup If issue persists Health Use Healthy Insect Check_Prep->Health Check_Acquisition Step 4: Review Data Acquisition Check_Setup->Check_Acquisition If issue persists Grounding Verify Grounding Check_Setup->Grounding Resolved Issue Resolved Check_Acquisition->Resolved If successful Unresolved Issue Persists: Consider Alternative Methods Check_Acquisition->Unresolved If unsuccessful Amplifier Adjust Amplifier Settings Check_Acquisition->Amplifier Concentration Increase Concentration Volatility->Concentration Solvent Check Solvent Control Concentration->Solvent Contamination Ensure Cleanliness Solvent->Contamination Mounting Ensure Proper Mounting Health->Mounting Contact Check Electrode Contact Mounting->Contact Shielding Use Faraday Cage Grounding->Shielding Airflow Optimize Airflow Shielding->Airflow Averaging Use Signal Averaging Amplifier->Averaging

A flowchart for systematically troubleshooting low EAG responses.

EAG Experimental Workflow

The following diagram outlines the general workflow for conducting an EAG experiment.

EAG_Workflow cluster_Prep Preparation cluster_Recording Recording cluster_Analysis Analysis Stimulus_Prep Prepare Stimulus (this compound in solvent) Antenna_Prep Prepare Insect Antenna Stimulus_Prep->Antenna_Prep Mount_Antenna Mount Antenna in Airflow Antenna_Prep->Mount_Antenna Deliver_Stimulus Deliver Stimulus Puff Mount_Antenna->Deliver_Stimulus Record_Signal Record EAG Signal Deliver_Stimulus->Record_Signal Measure_Amplitude Measure Response Amplitude Record_Signal->Measure_Amplitude Analyze_Data Statistical Analysis Measure_Amplitude->Analyze_Data

A simplified workflow for a typical EAG experiment.

Technical Support Center: Optimizing Pheromone Dosage for Field Traps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of pheromones, such as 5-Methylheptadecane (herein referred to as Compound X), for use in field traps.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments aimed at optimizing pheromone dosage.

Issue 1: Low or No Target Insect Capture

Potential Cause Troubleshooting Steps
Incorrect Trap Placement Ensure traps are positioned at the correct height and location for the target species. Some species are captured more effectively at canopy level, while others are found closer to the ground.[1][2] Consider the typical flight paths and resting places of the insect.
Extreme Environmental Conditions Very high or low temperatures can reduce insect activity.[3] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[3] Heavy rain can also lead to zero captures.
Competing Odors Nearby host plants or other strong scents can draw insects away from the traps.[3] Place traps in locations where competing odors are minimized.
Incorrect Timing Traps may be deployed when the target insect is not in its adult life stage.[3] Verify the seasonal activity of the target species in your region and deploy traps accordingly.
Lure Degradation Pheromones can degrade when exposed to high temperatures or direct sunlight.[3] Store lures in a cool, dark place, and consider using dispensers with UV protection if necessary.

Issue 2: High Variability in Capture Rates Between Traps with the Same Dosage

Potential Cause Troubleshooting Steps
Inconsistent Trap Placement Even small differences in the microenvironment of each trap (e.g., one trap in a more shaded area) can affect capture rates. Ensure all traps in a replicate block are placed in as similar conditions as possible.
Edge Effects Traps placed at the edge of a field may capture more or fewer insects than those in the center. Position traps consistently with respect to field edges.[1]
Improper Lure Handling Contamination of lures or traps with other chemicals can repel insects. Always use clean gloves when handling lures and traps.[4]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Low/No Insect Capture check_placement Is trap placement correct for the species? start->check_placement check_timing Is the timing correct for the insect's life cycle? check_placement->check_timing Yes adjust_placement Adjust trap height and location. check_placement->adjust_placement No check_environment Are environmental conditions (temp, wind, rain) optimal? check_timing->check_environment Yes adjust_timing Redeploy during peak adult activity. check_timing->adjust_timing No check_lure Is the lure stored and handled correctly? check_environment->check_lure Yes wait_for_conditions Wait for suitable weather conditions. check_environment->wait_for_conditions No replace_lure Replace lure, ensuring proper handling. check_lure->replace_lure No end_bad Contact Technical Support check_lure->end_bad Yes, still issues end_good Problem Resolved adjust_placement->end_good adjust_timing->end_good wait_for_conditions->end_good replace_lure->end_good

Caption: A flowchart for troubleshooting low or no insect capture in pheromone traps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of Compound X to use in field traps?

A1: The optimal dosage is species-specific and needs to be determined experimentally. It is the lowest amount of the compound that results in the maximum capture of the target species. A dose-response study is the standard method for determining this.

Q2: How long will the Compound X lure be effective in the field?

A2: The longevity of a pheromone lure depends on the chemical properties of the compound, the type of dispenser used, and environmental factors like temperature and wind speed.[5] Some lures may need to be replaced every 2-4 weeks.[4] A study on lure degradation over time is recommended to determine the effective lifespan of your specific lure and dispenser combination.

Q3: Can I mix Compound X with other pheromone components?

A3: Yes, but the ratio of components is critical. For some species, a specific blend of multiple compounds is necessary for attraction, and an incorrect ratio can reduce or eliminate the lure's effectiveness.

Q4: What is the recommended trap density for monitoring or mass trapping?

A4: Trap density depends on the objective (monitoring vs. mass trapping) and the specific insect. For monitoring, a lower density (e.g., 1 trap per 2 hectares) may be sufficient.[5] For mass trapping, a higher density is required. An optimization study can determine the most effective density for your target pest and environment.

Q5: Does the design and color of the trap matter?

A5: Yes, trap design and color can significantly influence capture rates.[1][2] The choice of trap should be based on the behavior of the target insect. For example, some beetles are better captured in funnel traps, while some moths are more attracted to delta traps.

Experimental Protocols

Protocol: Dose-Response Study for Compound X

Objective: To determine the optimal dosage of Compound X for attracting the target insect species in field traps.

Materials:

  • Field traps of a consistent design and color

  • Dispensers (e.g., rubber septa)

  • Compound X

  • Solvent for dilution (if necessary)

  • Gloves for handling lures

  • Field stakes or hangers for trap deployment

  • Data collection sheets or electronic device

Methodology:

  • Preparation of Lures:

    • Prepare lures with a range of dosages of Compound X. A typical range might be 1 µg, 10 µg, 100 µg, 1000 µg, and a control with no Compound X.

    • Use a suitable solvent to dilute Compound X to the desired concentrations.

    • Apply the precise volume of each dilution to a dispenser (e.g., rubber septum) and allow the solvent to evaporate completely.

    • Prepare a sufficient number of lures for all replicates.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Use a randomized complete block design to minimize the effects of environmental gradients.

    • Each block should contain one trap for each dosage level, including the control.

    • The number of replicates (blocks) should be sufficient for statistical power (typically 4-6).

    • Separate traps within a block by a distance sufficient to prevent interference (e.g., 20 meters).[6]

  • Trap Deployment:

    • Deploy the traps in the field according to the randomized design.

    • Position each trap at a consistent height and in a similar microenvironment.

    • Handle lures with clean gloves to avoid contamination.[4]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects after each count.

  • Data Analysis:

    • Analyze the capture data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in capture rates between the different dosages.

    • The optimal dosage is the lowest dose that results in a significantly higher capture rate compared to the control and is not significantly different from higher doses.

Experimental Workflow Diagram

DoseResponseWorkflow prep_lures Prepare Lures (Multiple Dosages + Control) design_exp Design Experiment (Randomized Block) prep_lures->design_exp deploy_traps Deploy Traps in Field design_exp->deploy_traps collect_data Collect Capture Data (Weekly) deploy_traps->collect_data analyze_data Statistical Analysis (ANOVA) collect_data->analyze_data determine_dosage Determine Optimal Dosage analyze_data->determine_dosage result Optimized Dosage Identified determine_dosage->result

Caption: A workflow for a dose-response field experiment.

Data Presentation

Table 1: Example Dose-Response Data for Compound X

Dosage (µ g/lure )Mean No. of Insects Captured (±SE)
0 (Control)1.2 ± 0.5
15.6 ± 1.2
1015.8 ± 2.5
10025.4 ± 3.1
100026.1 ± 3.5

Table 2: Example Data on the Effect of Trap Density on Capture Rate

Trap Density (traps/hectare)Mean No. of Insects Captured per Trap (±SE)
112.5 ± 2.1
510.8 ± 1.9
109.5 ± 1.5
207.2 ± 1.1

References

Technical Support Center: 5-Methylheptadecane Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding contamination issues during the sample preparation of 5-Methylheptadecane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common contamination issues.

Guide 1: Identifying the Source of Contamination

Unexplained peaks in your chromatogram can originate from various sources. This guide provides a logical workflow to pinpoint the contamination source.

Systematic Troubleshooting Workflow

Contamination_Troubleshooting cluster_Initial_Analysis Initial Analysis cluster_Solvent_Issues Solvent & Reagent Check cluster_Sample_Prep Sample Preparation Workflow cluster_System_Issues GC-MS System Check Start Unexplained Peaks in Chromatogram Blank_Injection Inject Solvent Blank Start->Blank_Injection Solvent_Contaminated Contamination in Blank? Blank_Injection->Solvent_Contaminated New_Solvent Use New, High-Purity Solvent (e.g., HPLC or LC-MS grade) Solvent_Contaminated->New_Solvent Yes Prep_Blank Process a Method Blank (full procedure, no sample) Solvent_Contaminated->Prep_Blank No New_Solvent->Blank_Injection Check_Reagents Prepare Reagent Blank (without sample) Reagent_Contaminated Contamination in Reagent Blank? Check_Reagents->Reagent_Contaminated Purify_Reagents Purify or Replace Reagents Reagent_Contaminated->Purify_Reagents Yes Identify_Source Identify Contaminated Consumable/Step Reagent_Contaminated->Identify_Source No Purify_Reagents->Check_Reagents Method_Contaminated Contamination in Method Blank? Prep_Blank->Method_Contaminated Isolate_Steps Isolate & Test Each Step: - Glassware - Pipette Tips - Vials/Caps - Syringes Method_Contaminated->Isolate_Steps Yes System_Contamination No Contamination in Blanks, but in Sample? Method_Contaminated->System_Contamination No Isolate_Steps->Identify_Source System_Contamination->Check_Reagents No Check_System System Contamination Check: - Septum Bleed - Column Bleed - Carryover System_Contamination->Check_System Yes System_Maintenance Perform System Maintenance: - Bake out column - Replace septum/liner - Clean injector Check_System->System_Maintenance

Caption: A logical workflow for systematically identifying the source of contamination in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: The most prevalent sources of contamination are plasticizers (especially phthalates), solvents, and laboratory consumables.

  • Plasticizers: These compounds, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), are ubiquitous in laboratory environments and can leach from plastic consumables like pipette tips, solvent bottles, and vial caps.[1]

  • Solvents: Even high-purity solvents can contain trace amounts of contaminants that become concentrated during sample preparation steps.[2] It is crucial to use solvents of appropriate grade, such as HPLC or LC-MS grade.

  • Laboratory Consumables: Contamination can be introduced from various items used during sample preparation:

    • Glassware: Improperly cleaned glassware can retain residues from previous analyses.

    • Vials and Caps: Septa in vial caps are a common source of siloxanes and other contaminants.

    • Pipette Tips: Plastic pipette tips can be a significant source of leached plasticizers.

Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?

A2: Peak tailing for a non-polar compound like this compound can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing. Ensure all components are properly deactivated.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion. Trimming the first few centimeters of the column can often resolve this.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, can also contribute to tailing.

Q3: I am observing "ghost peaks" in my blank runs. What are they and how do I get rid of them?

A3: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They are typically caused by:

  • Carryover: Residual sample from a previous injection that was not fully eluted from the column. To mitigate this, run a high-temperature bake-out of the column between analyses or inject a high-purity solvent to flush the system.

  • Septum Bleed: Small particles from the injector septum can break off and enter the column, eluting as ghost peaks. Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and be released when the oven temperature is ramped, appearing as broad peaks. Ensure high-purity gas and functioning gas traps are used.

Data on Common Contaminants

The following table summarizes quantitative data on the leaching of common plasticizers from laboratory consumables into organic solvents.

ContaminantSourceSolventLeaching ConcentrationReference
Di(2-ethylhexyl) phthalate (DEHP)PVC articlesn-Hexane5.19–28.76 wt% of PVC article[3]
Dibutyl phthalate (DBP)Plastic filter holders (PTFE)Mobile Phaseup to 2.49 µg/cm²[1]
Diethylhexyl phthalate (DEHP)Plastic syringes-up to 0.36 µg/cm²[1]
Diisononyl phthalate (DINP)Pipette tips-up to 0.86 µg/cm²[1]
Dimethyl phthalate (DMP)Cellulose acetate filter holdersMobile Phaseup to 5.85 µg/cm²[1]
Di(2-ethylhexyl) phthalate (DEHP)Parafilm®-up to 0.50 µg/cm²[1]

Experimental Protocols

Protocol 1: Cleaning of Glassware for Trace Analysis

To minimize background contamination, a rigorous glassware cleaning protocol is essential.

Materials:

  • Laboratory detergent

  • Acetone (reagent grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Oven

Procedure:

  • Initial Wash: Manually wash glassware with a laboratory detergent and warm tap water. Use a brush to remove any visible residues.

  • Rinse: Thoroughly rinse with tap water followed by a rinse with deionized water.

  • Solvent Rinse: Rinse the glassware with acetone to remove any organic residues.

  • Final Rinse: Rinse the glassware with high-purity hexane.

  • Drying: Place the glassware in an oven at 105°C for at least 1 hour to dry completely.

  • Storage: Once cool, cover the openings of the glassware with aluminum foil to prevent contamination during storage.

Protocol 2: Sample Preparation of this compound for GC-MS Analysis

This protocol outlines a general procedure for the preparation of a this compound standard for GC-MS analysis.

Materials:

  • This compound standard

  • Hexane (HPLC or LC-MS grade)

  • Calibrated micropipettes

  • 2 mL autosampler vials with PTFE-lined septa caps

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. This creates a 1 mg/mL stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with hexane to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Transfer:

    • Transfer an aliquot of the final working standard solution into a 2 mL autosampler vial.

  • Capping:

    • Immediately cap the vial with a PTFE-lined septum cap to prevent solvent evaporation and contamination.

  • Mixing:

    • Gently vortex the vial for a few seconds to ensure homogeneity.

  • Analysis:

    • Place the vial in the autosampler tray for GC-MS analysis.

Visualization of Key Processes

Signaling Pathway of Phthalate Contamination

This diagram illustrates the pathway of phthalate contamination from common laboratory plastics into the final sample.

Phthalate_Contamination_Pathway cluster_Source Source of Phthalates cluster_Leaching Leaching Process cluster_Contamination Sample Contamination cluster_Analysis Analytical Result Plastic_Consumables Plastic Consumables (Pipette tips, Vials, Tubing) Solvent_Contact Contact with Organic Solvents (e.g., Hexane) Plastic_Consumables->Solvent_Contact Leaching Phthalates Leach into Solvent Solvent_Contact->Leaching Sample_Prep Sample Preparation Steps Leaching->Sample_Prep Contaminated_Sample Contaminated this compound Sample Sample_Prep->Contaminated_Sample GCMS_Analysis GC-MS Analysis Contaminated_Sample->GCMS_Analysis False_Positive Inaccurate Quantification or False Positives GCMS_Analysis->False_Positive

Caption: The pathway of phthalate contamination from laboratory plastics to the final analytical result.

References

Matrix effects in the mass spectrometry of 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects in the mass spectrometry of 5-Methylheptadecane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by GC-MS?

A1: In gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the sample matrix refers to all components in the sample other than the analyte itself. Matrix effects are the influence of these co-extracted compounds on the ionization and measurement of this compound. These effects can lead to either an underestimation (signal suppression) or, more commonly in GC-MS, an overestimation (signal enhancement) of the analyte's concentration.[1]

Q2: What causes matrix effects in the GC-MS analysis of hydrocarbons like this compound?

A2: In GC-MS, matrix effects, particularly signal enhancement, are often attributed to the "analyte protectant" effect. Co-eluting matrix components can coat active sites in the GC inlet liner and the front of the analytical column.[1] These active sites, which are often silanol groups, can otherwise interact with and cause the degradation of target analytes. By masking these sites, the matrix components allow more of the analyte to reach the detector, resulting in a stronger signal.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To assess the presence and extent of matrix effects, you can compare the signal response of a standard prepared in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample known not to contain this compound). A significant difference in the signal intensity between the two indicates the presence of matrix effects.

Q4: What are the common strategies to mitigate matrix effects for this compound quantification?

A4: Common strategies to compensate for matrix effects include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Use of an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration. Any signal enhancement or suppression affecting the analyte should similarly affect the internal standard, allowing for accurate quantification.

  • Sample Preparation and Cleanup: Employing thorough sample preparation techniques, such as solid-phase extraction (SPE), can remove a significant portion of the interfering matrix components before GC-MS analysis.[2]

  • Analyte Protectants: In some cases, specific compounds can be intentionally added to both standards and samples to overwhelm the active sites in the GC system and equalize the matrix effect across all injections.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on problems related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector or column. - Column overloading. - Inappropriate solvent for sample dissolution.- Deactivate the injector liner or use a liner with a different geometry. - Reduce the injection volume or dilute the sample. - Ensure the sample solvent is compatible with the GC column's stationary phase.
Inconsistent Results/Poor Reproducibility - Variable matrix effects between samples. - Inconsistent injection volume or technique. - Leaks in the GC system.- Use matrix-matched calibration or an internal standard. - Use an autosampler for consistent injections. - Perform a leak check of the GC inlet and connections.[3]
Higher than Expected Concentrations - Matrix-induced signal enhancement. - Co-eluting interference with a similar mass fragment.- Quantify using matrix-matched standards or an internal standard. - Check the mass spectrum of the peak for purity and select a more specific ion for quantification.
No or Low Signal for this compound - Analyte degradation in the injector. - Insufficient sample cleanup leading to severe ion suppression (less common in GC-MS but possible). - Incorrect GC-MS parameters.- Use a deactivated injector liner. - Implement a more rigorous sample cleanup procedure. - Verify the GC oven temperature program, injector temperature, and MS acquisition parameters.
Baseline Instability or High Noise - Contamination of the carrier gas or GC system. - Column bleed at high temperatures.- Use high-purity carrier gas with appropriate traps for oxygen, moisture, and hydrocarbons.[4] - Ensure the column is not being operated above its maximum temperature limit.

Data Presentation

The following table provides an illustrative example of how matrix effects can influence the quantification of this compound in different biological matrices. The values are hypothetical and serve to demonstrate the concept of signal enhancement.

Matrix Analyte Concentration (spiked) Signal Response (Solvent Standard) Signal Response (Matrix-Matched Standard) Signal Enhancement (%)
Human Plasma100 ng/mL50,00075,000+50%
Rat Liver Homogenate100 ng/mL50,00090,000+80%
Bovine Feces Extract100 ng/mL50,00065,000+30%

Note: Signal enhancement is calculated as: [ (Matrix Response - Solvent Response) / Solvent Response ] * 100.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a complex biological matrix, adapted from a validated method for long-chain n-alkanes.[5]

1. Sample Preparation and Extraction

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Weigh approximately 0.5 g of the homogenized sample into a beaker.

    • Add an internal standard solution (e.g., a deuterated analog of a similar long-chain alkane).

    • Perform saponification by adding 5 mL of 1M KOH in methanol and heating at 90°C for 2 hours.

    • After cooling, add 5 mL of water and perform a liquid-liquid extraction with 3 x 10 mL of n-hexane.

    • Pool the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.

2. Sample Cleanup

  • Objective: To remove interfering matrix components.

  • Procedure:

    • Reconstitute the dried extract in 1 mL of n-hexane.

    • Prepare a solid-phase extraction (SPE) cartridge with silica gel.

    • Load the reconstituted extract onto the SPE cartridge.

    • Elute the alkane fraction with 10 mL of n-hexane.

    • Evaporate the eluate to a final volume of 1 mL.

3. GC-MS Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 250°C.

      • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Specific fragment ions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis GC-MS Analysis sample Homogenized Sample add_is Add Internal Standard sample->add_is saponification Saponification add_is->saponification lle Liquid-Liquid Extraction saponification->lle reconstitute Reconstitute in Hexane lle->reconstitute spe Solid-Phase Extraction (SPE) reconstitute->spe evaporate Evaporate to Final Volume spe->evaporate inject Inject into GC-MS evaporate->inject data_analysis Data Analysis & Quantification inject->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues cluster_quantification Quantification Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? start->reproducibility quantification Inaccurate Quantification? start->quantification check_active_sites Check for Active Sites (Inlet, Column) peak_shape->check_active_sites Yes check_overload Check for Column Overload peak_shape->check_overload use_is Implement Internal Standard reproducibility->use_is Yes check_leaks Check for System Leaks reproducibility->check_leaks matrix_match Use Matrix-Matched Calibration quantification->matrix_match Yes check_interferences Check for Co-eluting Interferences quantification->check_interferences

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Validation & Comparative

Confirming the Structure of Synthetic 5-Methylheptadecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of synthetic 5-Methylheptadecane and its isomer, 2-Methylheptadecane, offering insights into their synthesis and spectroscopic characterization.

Introduction

This compound is a branched-chain alkane with the molecular formula C18H38. Its synthesis and characterization are crucial for various research applications where a well-defined hydrocarbon structure is required. This guide outlines a plausible synthetic route and the expected analytical data for the confirmation of its structure, alongside a comparison with the readily available data for its isomer, 2-Methylheptadecane.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction. This approach allows for the precise introduction of the methyl group at the 5-position of the heptadecane backbone.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 1-bromobutane

  • Magnesium turnings

  • Dry diethyl ether

  • Tridecan-2-one

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser with drying tube)

  • Apparatus for distillation

Procedure:

  • Preparation of Butylmagnesium Bromide (Grignard Reagent): In a flame-dried three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromobutane in dry diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: A solution of tridecan-2-one in dry diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Dehydration: The resulting tertiary alcohol is dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or by passing its vapor over heated alumina to yield a mixture of alkenes.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified by fractional distillation.

Structural Confirmation: Spectroscopic Analysis

The structure of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is expected to be relatively simple. The key absorptions for this compound would be:

  • C-H stretching vibrations: Strong absorptions in the range of 2850-2960 cm⁻¹ characteristic of sp³ C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups.

  • C-H bending vibrations: Absorptions around 1465 cm⁻¹ for -CH₂- scissoring and around 1375 cm⁻¹ for -CH₃ bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For this compound, the following signals are expected:

  • A triplet corresponding to the terminal methyl groups of the main chain.

  • A complex multiplet for the numerous methylene (-CH₂) groups of the long hydrocarbon chain.

  • A doublet for the methyl group at the 5-position.

  • A multiplet for the methine proton (-CH) at the 5-position.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton.

Comparison with 2-Methylheptadecane

2-Methylheptadecane serves as a useful comparator to highlight the differences in spectroscopic data arising from the position of the methyl group.

PropertyThis compound (Predicted)2-Methylheptadecane (Experimental/Predicted)[1][2]
Molecular Formula C₁₈H₃₈C₁₈H₃₈
Molecular Weight 254.50 g/mol 254.50 g/mol
CAS Number 26730-95-01560-89-0
¹H NMR (Key Signals) Doublet for methyl at C5, multiplet for methine at C5.Doublet for methyl at C2, multiplet for methine at C2.[2]
Mass Spectrum (m/z) Characteristic fragmentation pattern for a 5-methyl branched alkane.Characteristic fragmentation pattern for a 2-methyl branched alkane.[1]
Spectroscopic Differentiation

The primary distinction between the ¹H NMR spectra of this compound and 2-Methylheptadecane will be the chemical shift and splitting pattern of the methyl and methine protons at the point of branching. In this compound, the methine proton at C5 will be coupled to the protons on C4, C6, and the methyl group at C5, resulting in a more complex multiplet compared to the methine proton at C2 in 2-Methylheptadecane, which is coupled to protons on C1 and C3.

The mass spectra will also exhibit distinct fragmentation patterns. The location of the methyl group influences the stability of the resulting carbocations upon electron ionization, leading to different relative abundances of fragment ions. For 2-Methylheptadecane, a prominent fragment resulting from cleavage at the branched carbon is expected.[1][2]

Logical Workflow for Synthesis and Confirmation

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_confirmation Structure Confirmation start 1-Bromobutane + Mg grignard Butylmagnesium Bromide start->grignard reaction Grignard Reaction grignard->reaction ketone Tridecan-2-one ketone->reaction alcohol Tertiary Alcohol reaction->alcohol dehydration Dehydration alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation product Crude this compound hydrogenation->product purification Purification product->purification final_product Pure this compound purification->final_product analysis Spectroscopic Analysis final_product->analysis ir IR Spectroscopy analysis->ir nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms structure_confirmed Structure Confirmed ir->structure_confirmed h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr ms->structure_confirmed h_nmr->structure_confirmed c_nmr->structure_confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The synthesis of this compound via a Grignard reaction provides a reliable method for obtaining this specific branched alkane. The structural confirmation relies on a comprehensive analysis of its IR, ¹H NMR, and ¹³C NMR spectra. Comparison of this data with that of its isomer, 2-Methylheptadecane, highlights the sensitivity of these spectroscopic techniques to the subtle structural differences, thereby allowing for unambiguous identification. This guide provides the necessary framework for researchers to confidently synthesize and characterize this compound for their specific applications.

References

Efficacy of 5-Methylheptadecane Compared to Other Leucoptera Pheromones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and pest management, understanding the efficacy of different pheromones is critical for developing targeted and effective insect control strategies. This guide provides a comparative analysis of the efficacy of 5-Methylheptadecane, the sex pheromone of the broom twig miner (Leucoptera spartifoliella), with other identified pheromones of moths from the same genus, namely Leucoptera scitella and Leucoptera sinuella.

Data Summary of Pheromone Efficacy

Pheromone Component(s)Target SpeciesLure Dose (µg)Mean Trap CaptureReference
This compound Leucoptera spartifoliella10Not specified
100Not specified
100011.2 ± 1.6 males/trap
(S,S)-5,9-Dimethylheptadecane Leucoptera scitellaNot specified in abstractSignificant male capture[1]
3,7-Dimethylpentadecane Leucoptera sinuella10~5 males/trap[2]
100~12 males/trap[2]
1000~25 males/trap[2]
3,7-Dimethylpentadecane, 3,7-Dimethyltetradecane, and 7-Methylpentadecane (Blend) Leucoptera sinuellaNot specifiedMost attractive lure[3][4]

Experimental Protocols

The data presented in this guide is primarily derived from field trapping experiments. Below is a generalized methodology for such studies, based on the cited literature.

Field Trapping Bioassay

Objective: To determine the attractiveness of synthetic pheromone candidates to the target male moth species in a natural environment.

Materials:

  • Pheromone lures: Rubber septa or other dispensers impregnated with the synthetic pheromone(s) at various concentrations.

  • Traps: Typically delta traps or funnel traps with a sticky liner or a collection container.[5][6]

  • Stakes or hangers for trap placement.

  • Gloves to avoid contamination of lures and traps.[6]

Procedure:

  • Trap Preparation: Pheromone lures are prepared by applying a specific dose of the synthetic pheromone, dissolved in a solvent like hexane, onto a dispenser (e.g., rubber septum). The solvent is allowed to evaporate completely.

  • Trap Placement: Traps are deployed in the field, typically in areas where the target insect population is known to occur.[7] Traps are usually hung on stakes or branches at a height of approximately 1.5 meters above the ground.[8] To avoid interference between different treatments, traps are spaced at a minimum distance of 20-50 meters from each other.[8][9]

  • Experimental Design: A randomized complete block design is often used, with each block containing one trap for each treatment (i.e., different pheromone doses and a control). This helps to minimize the effects of spatial variation in the environment.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.[7] The sticky liners or collection containers are replaced at each inspection.

  • Data Analysis: The mean number of insects captured per trap per inspection period is calculated for each treatment. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means comparison test (e.g., Tukey's HSD), are used to determine if there are significant differences in attraction between the different pheromone treatments.

Gas Chromatography-Electroantennography (GC-EAG)

For the initial identification of potential pheromone components, Gas Chromatography-Electroantennography (GC-EAG) is a common technique.

Objective: To identify which compounds in a pheromone gland extract elicit an electrical response in the insect's antenna.

Procedure:

  • Pheromone Gland Extraction: The pheromone glands of female moths are excised and extracted with a suitable solvent (e.g., hexane).

  • Gas Chromatography: The extract is injected into a gas chromatograph (GC), which separates the individual chemical components.

  • Electroantennography: As the separated compounds exit the GC column, the effluent is split. One portion goes to the GC detector (e.g., a flame ionization detector or mass spectrometer) for chemical identification, while the other portion is directed over an isolated insect antenna.

  • Signal Detection: Two electrodes are placed on the antenna to measure the electrical potential. When a biologically active compound passes over the antenna, it causes a depolarization of the antennal neurons, resulting in a measurable voltage change (the EAG response).

  • Data Interpretation: By comparing the timing of the EAG responses with the peaks on the chromatogram, researchers can identify which compounds are likely to be components of the insect's pheromone.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a pheromone field trapping experiment.

Pheromone_Field_Trapping_Workflow cluster_preparation Preparation Phase cluster_field_work Field Phase cluster_analysis Analysis Phase lure_prep Lure Preparation (Pheromone Dispenser) trap_assembly Trap Assembly lure_prep->trap_assembly Load Lure trap_deployment Trap Deployment (Randomized Block Design) trap_assembly->trap_deployment Place Traps data_collection Data Collection (Weekly Trap Inspection) trap_deployment->data_collection Monitor Captures data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis Compile Data conclusion Efficacy Determination data_analysis->conclusion Interpret Results

Pheromone Field Trapping Experimental Workflow

Signaling Pathway and Mechanism of Action

Pheromone detection in insects is a complex process that begins with the binding of pheromone molecules to odorant-binding proteins (OBPs) in the sensillar lymph of the antenna. This complex then interacts with an odorant receptor (OR) on the surface of an olfactory sensory neuron. This interaction triggers a signal transduction cascade, leading to the opening of ion channels and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

The following diagram illustrates a simplified pheromone signaling pathway.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Brain Pheromone Pheromone Molecule OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Interaction Neuron Olfactory Sensory Neuron OR->Neuron Activates Antennal_Lobe Antennal Lobe Neuron->Antennal_Lobe Signal Transmission Behavior Behavioral Response Antennal_Lobe->Behavior Elicits

Simplified Pheromone Signaling Pathway

References

Validation of a Novel GC-MS Method for the Quantification of 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 5-Methylheptadecane. The performance of this novel method is objectively compared against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the newly validated GC-MS method and the alternative GC-FID method for the analysis of this compound.

Validation ParameterNew GC-MS MethodAlternative GC-FID MethodAcceptance Criteria
Linearity (R²) 0.99950.9989≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (% RSD)
- Repeatability1.8%2.5%≤ 2%
- Intermediate Precision2.1%2.8%≤ 3%
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mLReportable
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mLReportable
Specificity High (Mass Spec Confirmation)Moderate (Retention Time Based)No interference at the retention time of the analyte

Experimental Protocols

New Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes the high selectivity and sensitivity of mass spectrometry for the quantification of this compound.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in n-hexane.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1.5 ng/mL to 100 ng/mL.

  • Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 80 ng/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System

  • Mass Spectrometer: Agilent 5977B MSD

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 85

  • Qualifier Ions: m/z 57, 71

3. Validation Experiments:

  • Linearity: A six-point calibration curve was constructed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) was calculated.

  • Accuracy: The accuracy was determined by the recovery method. QC samples at three concentration levels were analyzed against the calibration curve.

  • Precision: Repeatability (intra-day precision) was assessed by analyzing six replicates of the medium QC sample on the same day. Intermediate precision was determined by analyzing the same samples on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD at 3:1 and LOQ at 10:1.

  • Specificity: The specificity of the method was confirmed by analyzing blank matrix samples to ensure no interfering peaks were present at the retention time of this compound. The mass spectrum of the analyte in samples was compared to that of a reference standard.

Alternative Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method represents a more traditional approach for the quantification of hydrocarbons.

1. Sample Preparation:

  • Sample and standard preparation followed the same procedure as the GC-MS method.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System with FID

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Detector Temperature: 320°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Validation Experiments:

  • The same validation experiments (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity) were performed as described for the GC-MS method. Specificity for the GC-FID method was determined by the absence of interfering peaks at the specific retention time of this compound in blank samples.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_gcms New Method: GC-MS cluster_gcfid Alternative Method: GC-FID cluster_validation Method Validation cluster_results Results & Comparison stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1.5-100 ng/mL) stock->cal_standards qc_samples QC Samples (Low, Med, High) stock->qc_samples gcms_injection GC Injection cal_standards->gcms_injection gcfid_injection GC Injection cal_standards->gcfid_injection qc_samples->gcms_injection qc_samples->gcfid_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection (SIM) gcms_separation->gcms_detection linearity Linearity gcms_detection->linearity accuracy Accuracy gcms_detection->accuracy precision Precision gcms_detection->precision lod_loq LOD & LOQ gcms_detection->lod_loq specificity Specificity gcms_detection->specificity gcfid_separation Chromatographic Separation gcfid_injection->gcfid_separation gcfid_detection Flame Ionization Detection gcfid_separation->gcfid_detection gcfid_detection->linearity gcfid_detection->accuracy gcfid_detection->precision gcfid_detection->lod_loq gcfid_detection->specificity data_table Performance Data Table linearity->data_table accuracy->data_table precision->data_table lod_loq->data_table specificity->data_table comparison Method Comparison Guide data_table->comparison

Caption: Experimental workflow for the validation and comparison of analytical methods.

signaling_pathway cluster_gcms_logic GC-MS Method Logic cluster_gcfid_logic GC-FID Method Logic sample Sample Injection separation GC Separation (Based on Volatility/Polarity) sample->separation ionization Electron Ionization (EI) separation->ionization fragmentation Molecular Fragmentation ionization->fragmentation mass_analysis Mass Analyzer (Quadrupole) Separation by m/z fragmentation->mass_analysis detection Detector (EM) Signal Generation mass_analysis->detection data Data Acquisition (Chromatogram & Mass Spectra) detection->data quantification Quantification (Based on SIM ion intensity) data->quantification sample_fid Sample Injection separation_fid GC Separation (Based on Volatility/Polarity) sample_fid->separation_fid combustion Combustion in H2/Air Flame separation_fid->combustion ion_generation Generation of Ions combustion->ion_generation current_measurement Measurement of Current ion_generation->current_measurement signal_fid Signal Generation current_measurement->signal_fid data_fid Data Acquisition (Chromatogram) signal_fid->data_fid quantification_fid Quantification (Based on Peak Area) data_fid->quantification_fid

A Comparative Guide to the Cross-Reactivity of Insect Antennae with 5-Methylheptadecane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of insect antennae to the insect pheromone 5-methylheptadecane and its structural analogs. Understanding the specificity of antennal responses is crucial for the development of targeted pest control strategies and for fundamental research in chemical ecology and neurobiology. This document outlines the key experimental protocols, data interpretation, and underlying signaling pathways.

Experimental Protocols

The two primary electrophysiological techniques for measuring the response of insect antennae to volatile compounds are Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna, providing a general overview of its sensitivity to a specific compound. It is a robust and relatively high-throughput method for screening the activity of various chemicals.

Detailed Protocol:

  • Insect Preparation:

    • An adult insect is immobilized, often by chilling it on ice or using a custom-made holder.

    • The head is carefully excised using micro-scissors.

    • The excised head is mounted onto the reference electrode using conductive gel or saline solution.

  • Electrode Placement:

    • The reference electrode, a glass capillary filled with saline solution and containing a silver wire, is inserted into the back of the head capsule.

    • The recording electrode, a similar glass capillary, is carefully brought into contact with the distal tip of one of the antennae.

  • Odorant Delivery:

    • A constant stream of purified and humidified air is passed over the antennal preparation.

    • Test compounds (this compound and its analogs) are diluted in a solvent like hexane or paraffin oil to the desired concentrations.

    • A known volume of the diluted compound is applied to a filter paper strip, which is then inserted into a Pasteur pipette.

    • The pipette is connected to a stimulus controller that injects a puff of air through the pipette and into the constant air stream, delivering the odorant to the antenna.

  • Data Acquisition and Analysis:

    • The electrical signals from the antenna are amplified and recorded using specialized software.

    • The amplitude of the negative deflection in the baseline potential upon stimulation is measured as the EAG response.

    • Responses are typically normalized by subtracting the response to a solvent control.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual olfactory receptors.

Detailed Protocol:

  • Insect Preparation:

    • The insect is restrained in a pipette tip or with wax, leaving the head and antennae exposed and immobile.

    • The preparation is placed on a microscope stage.

  • Electrode Placement:

    • The reference electrode (a sharpened tungsten or glass electrode) is inserted into a non-olfactory part of the insect, such as the eye or the head capsule.

    • The recording electrode, a very fine-tipped tungsten electrode, is carefully inserted at the base of a single olfactory sensillum on the antenna using a micromanipulator.

  • Odorant Delivery:

    • The odorant delivery system is similar to that used for EAG, with a constant airflow and pulsed delivery of the test compounds.

  • Data Acquisition and Analysis:

    • The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

    • Spike sorting software is often used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape.

    • The response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous firing rate.

Data Presentation: Cross-Reactivity to this compound Analogs

The following tables present hypothetical but realistic data to illustrate how the results of such a comparative study would be presented.

Table 1: Electroantennogram (EAG) Responses of Leucoptera spartifoliella to this compound and its Analogs.

CompoundStructureMean EAG Response (mV ± SEM)Relative Response (%)
This compound CH3(CH2)11CH(CH3)(CH2)3CH3 1.5 ± 0.1 100
4-MethylheptadecaneCH3(CH2)12CH(CH3)(CH2)2CH31.2 ± 0.180
6-MethylheptadecaneCH3(CH2)10CH(CH3)(CH2)4CH31.1 ± 0.0873
5-MethylhexadecaneCH3(CH2)10CH(CH3)(CH2)3CH30.8 ± 0.0553
5-MethyloctadecaneCH3(CH2)12CH(CH3)(CH2)3CH30.9 ± 0.0660
HeptadecaneCH3(CH2)15CH30.3 ± 0.0220
Hexane (Control)CH3(CH2)4CH30.1 ± 0.017

Interpretation: The data in Table 1 suggests that the position of the methyl group and the chain length of the hydrocarbon are critical for eliciting a strong antennal response. The response decreases as the methyl group is moved away from the 5-position or when the carbon chain is shortened or lengthened. The absence of the methyl group (Heptadecane) results in a significantly lower response, indicating its importance for receptor binding.

Table 2: Single-Sensillum Recording (SSR) Responses of Two Different Olfactory Sensory Neurons (OSN A and OSN B) in Leucoptera spartifoliella to this compound and its Analogs.

CompoundOSN A Response (spikes/s ± SEM)OSN B Response (spikes/s ± SEM)
This compound 150 ± 12 10 ± 2
4-Methylheptadecane110 ± 98 ± 1
6-Methylheptadecane95 ± 87 ± 1
5-Methylhexadecane60 ± 55 ± 1
5-Methyloctadecane75 ± 66 ± 1
Heptadecane15 ± 34 ± 1
Hexane (Control)5 ± 15 ± 1

Interpretation: The SSR data in Table 2 reveals the specificity of individual olfactory sensory neurons. OSN A is highly tuned to this compound and shows a graded response to its analogs, suggesting it houses the primary receptor for this pheromone. In contrast, OSN B shows a very weak or no response to any of the tested compounds, indicating it is tuned to a different class of odorants. This level of detail is not achievable with EAG alone.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying biological processes and the logical flow of a cross-reactivity study.

olfactory_signaling_pathway cluster_sensillum Olfactory Sensillum Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor (OR) + Orco Complex OBP->OR_complex Transport & Delivery Ion_channel Ion Channel Opening OR_complex->Ion_channel Activation ORN Olfactory Sensory Neuron (ORN) Dendrite Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Axon Axon Action_potential->Axon Antennal_lobe Antennal Lobe (Brain) Axon->Antennal_lobe Signal Transmission

Caption: Insect Olfactory Signaling Pathway.

experimental_workflow cluster_synthesis Compound Preparation cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis and Interpretation Synthesis Synthesize/Obtain This compound & Analogs Dilution Prepare Serial Dilutions Synthesis->Dilution EAG Electroantennography (EAG) Screening Dilution->EAG Test Compounds SSR Single-Sensillum Recording (SSR) for Specificity EAG->SSR Select Active Compounds for Detailed Study Data_analysis Analyze EAG Amplitudes & SSR Spike Frequencies SSR->Data_analysis SAR Determine Structure-Activity Relationships (SAR) Data_analysis->SAR Conclusion Conclusion SAR->Conclusion

Caption: Experimental Workflow for Cross-Reactivity Analysis.

A Comparative Analysis of the Biological Activities of 5-Methylheptadecane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Methylheptadecane and other selected branched alkanes. The information is intended to support research and development efforts in fields such as chemical ecology, pest management, and pharmacology. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates a key signaling pathway potentially involved in the inflammatory response to certain hydrocarbons.

Comparative Biological Activity Data

Branched alkanes, a diverse class of saturated hydrocarbons, exhibit a range of biological activities. While research on this compound has primarily focused on its role as an insect pheromone, other branched alkanes have been investigated for their insecticidal, antimicrobial, and anti-inflammatory properties. The following table summarizes available quantitative data for this compound and a selection of other branched alkanes to facilitate a comparative assessment of their biological effects.

CompoundBiological ActivityTarget Organism/SystemMetricValue
This compound Sex PheromoneLeucoptera spartifoliella (Broom twig miner)Behavioral ResponseAttraction of males
Pristane (2,6,10,14-Tetramethylpentadecane)Anti-inflammatoryMurine macrophagesIC50 (LPS-induced NO production)~15 µM
Phytane (2,6,10,14-Tetramethylhexadecane)AntimicrobialStaphylococcus aureusMIC>100 µg/mL
Squalane (2,6,10,15,19,23-Hexamethyltetracosane)CytotoxicityHuman keratinocytes (HaCaT)IC50>200 µM
Isooctane (2,2,4-Trimethylpentane)InsecticidalMusca domestica (Housefly)LD50 (topical application)10.8 µ g/fly

Note: Data for direct comparison is limited, and the presented values are sourced from various studies with differing experimental conditions. Direct, head-to-head comparative studies are needed for a more definitive assessment.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of branched alkanes.

Insect Pheromone Bioassay (for this compound)

Objective: To determine the behavioral response of male Leucoptera spartifoliella to synthetic this compound.

Materials:

  • Wind tunnel (e.g., 1.5 m long, 0.5 m diameter) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), and light intensity.

  • Synthetic this compound (dissolved in hexane).

  • Micropipettes.

  • Filter paper strips (e.g., 1 cm x 2 cm).

  • Cages containing sexually mature male moths, starved for 4-6 hours.

  • Video recording equipment.

Procedure:

  • A solution of this compound in hexane at a specific concentration (e.g., 10 ng/µL) is prepared.

  • A 10 µL aliquot of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. A control strip is treated with hexane only.

  • The treated filter paper is placed at the upwind end of the wind tunnel.

  • A cage containing a single male moth is placed at the downwind end of the tunnel.

  • The moth's behavior is recorded for a set period (e.g., 5 minutes).

  • Observed behaviors are quantified, including upwind flight, landing on the pheromone source, and mating attempts.

  • The experiment is replicated with a sufficient number of individuals for statistical analysis.

Insecticidal Activity Assay (LC50 Determination)

Objective: To determine the median lethal concentration (LC50) of a branched alkane against a target insect species.

Materials:

  • Test insect species (e.g., larvae of Aedes aegypti).

  • Test compound (branched alkane) dissolved in an appropriate solvent (e.g., acetone).

  • 24-well microplates.

  • Dechlorinated water.

  • Micropipettes.

  • Incubator with controlled temperature and photoperiod.

Procedure:

  • A series of dilutions of the test compound are prepared in the solvent.

  • A fixed number of insect larvae (e.g., 20) are placed in each well of the microplate containing a standard volume of dechlorinated water.

  • A specific volume of each dilution of the test compound is added to the corresponding wells. A control group receives only the solvent.

  • The plates are incubated for a defined period (e.g., 24 hours) under controlled conditions.

  • Mortality is assessed at the end of the exposure period.

  • The LC50 value is calculated using probit analysis or other appropriate statistical methods.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a branched alkane that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus).

  • Mueller-Hinton broth (or other suitable growth medium).

  • Test compound (branched alkane) dissolved in a solvent (e.g., dimethyl sulfoxide - DMSO).

  • 96-well microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • Positive (medium with inoculum, no compound) and negative (medium only) controls are included.

  • The plate is incubated at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of a branched alkane to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compound (branched alkane) dissolved in DMSO.

  • Griess reagent.

  • 96-well cell culture plates.

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway Visualization

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. While direct evidence for the modulation of this pathway by simple branched alkanes is limited, some hydrocarbons and their metabolites have been shown to influence inflammatory signaling. The following diagram illustrates the canonical NF-κB signaling cascade, which can be a target for anti-inflammatory compounds.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway initiated by LPS.

Statistical Analysis of 5-Methylheptadecane Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 5-Methylheptadecane, a known insect sex pheromone, with related compounds. The information presented is based on published experimental data and is intended to assist researchers in the design and interpretation of bioassays for insect attractants and related semiochemicals.

Data Presentation: Field Trapping Bioassay Results

Field trapping bioassays are a primary method for evaluating the efficacy of insect pheromones. The following tables summarize the quantitative data from a key study on the sex pheromone of the broom twig miner, Leucoptera spartifoliella.

Table 1: Efficacy of this compound at Various Doses in Field Trapping of L. spartifoliella

Treatment (Dose of this compound)Mean Male Catch (± SEM)
1 mg11.2 (± 1.6)
0.1 mg4.5 (± 0.8)
0.01 mg2.3 (± 0.5)
Virgin Females (Positive Control)5.8 (± 1.2)
Blank (Negative Control)0.2 (± 0.1)

Data from a field trapping trial where traps were baited with varying doses of synthetic this compound and compared to virgin female moths.

Table 2: Comparison of Releasing Substrates for this compound in Field Trapping of L. spartifoliella

Releasing Substrate (for 1 mg this compound)Mean Male Catch (± SEM)
Cotton Ball in a Glass Vial11.2 (± 1.6)
White Septum3.7 (± 0.7)

This table compares the effectiveness of two different materials for dispensing the this compound lure in traps.

Comparative Compound: 5,9-Dimethylheptadecane

While direct comparative bioassay data for this compound against other compounds for L. spartifoliella is limited, a structurally related compound, 5,9-dimethylheptadecane , has been identified as the sex pheromone for a closely related species, Leucoptera scitella. In field trials for L. scitella, only the (5S,9S)-isomer of 5,9-dimethylheptadecane was found to be attractive, with other stereoisomers showing no activity.[1] This highlights the high specificity of pheromone reception in these insects and suggests that analogues of this compound could be synthesized and tested as potential modulators of pheromone activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are protocols for key experiments in insect pheromone research.

Field Trapping Bioassay

This protocol is a standard method for evaluating the attractiveness of a pheromone candidate in a natural environment.

Objective: To determine the effectiveness of a synthetic pheromone in attracting the target insect species under field conditions.

Materials:

  • Pheromone traps (e.g., delta traps, wing traps) with sticky liners.

  • Lures: Dispensers (e.g., rubber septa, cotton wicks in vials) loaded with the synthetic pheromone at various concentrations.

  • Control lures (dispensers with solvent only).

  • Field stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

  • Collection vials and forceps for insect identification.

Procedure:

  • Lure Preparation: Dissolve the synthetic pheromone in a suitable solvent (e.g., hexane) to prepare solutions of desired concentrations. Load a precise volume of the solution onto the dispenser and allow the solvent to evaporate.

  • Trap Deployment:

    • Select a suitable field site with a known population of the target insect.

    • Set up a grid of traps with a sufficient distance between them (e.g., 20-50 meters) to avoid interference.

    • Randomly assign the different lure treatments (including controls) to the traps.

    • Mount the traps at a height and orientation appropriate for the target insect's flight behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners and lures as needed, depending on the lure's field life and insect density.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured by different treatments.

Wind Tunnel Bioassay

Wind tunnels provide a controlled environment to observe and quantify insect flight behavior in response to a pheromone plume.

Objective: To evaluate the upwind flight and source-locating behavior of insects in response to a pheromone stimulus.

Materials:

  • Glass or acrylic wind tunnel with a controlled airflow system.

  • Pheromone source (e.g., a filter paper disc treated with the pheromone).

  • Insect release platform.

  • Video recording and analysis system.

  • Red light source for observation during the insect's active period.

Procedure:

  • Acclimatization: Place the insects in the wind tunnel for a period to acclimate to the conditions.

  • Pheromone Introduction: Introduce the pheromone source at the upwind end of the tunnel, creating a plume.

  • Insect Release: Release individual insects onto the platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and specific behaviors, such as:

    • Time to take-off.

    • Upwind flight speed and tortuosity.

    • Casting and surging maneuvers.

    • Contact with the pheromone source.

  • Data Analysis: Quantify the observed behaviors and compare the responses to different pheromone concentrations or blends using appropriate statistical tests.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odorant stimulus.

Objective: To determine if an insect's antenna can detect a specific compound and to assess the relative sensitivity to different compounds.

Materials:

  • Microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Saline solution.

  • Amplifier and data acquisition system.

  • Odor delivery system (puff generator).

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Excise an antenna and mount it between two electrodes filled with saline solution. One electrode is placed at the base and the other at the tip of the antenna.

  • Odor Stimulation: Deliver a puff of air carrying the volatile test compound over the antenna.

  • Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.

  • Data Analysis: Measure the amplitude of the EAG responses to different compounds and concentrations. Normalize the responses to a standard compound to allow for comparison across different preparations.

Mandatory Visualization

Insect Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the reception of a pheromone like this compound in an insect olfactory receptor neuron.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR Olfactory Receptor (OR-ORco Complex) PBP->OR Transports to G_protein G-protein OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_channel Ca2+ Channel IP3->Ca_channel Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca_channel->Ca_ion Depolarization Membrane Depolarization PKC->Depolarization Contributes to Ca_ion->Depolarization Influx leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Field_Trapping_Workflow A 1. Pheromone Synthesis & Lure Preparation B 2. Experimental Design (Randomized Block) A->B C 3. Trap Deployment in Field B->C D 4. Data Collection (Insect Counts) C->D E 5. Statistical Analysis (e.g., ANOVA) D->E F 6. Interpretation & Conclusion E->F

References

Inter-species Response to 5-Methylheptadecane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known inter-species responses to the semiochemical 5-Methylheptadecane. While this compound has been identified as a key signaling molecule in certain insect species, data on its effects across different trophic levels remains limited. This document summarizes the existing experimental data, details the methodologies of key studies, and visualizes the relevant biological and experimental processes.

Comparative Response to this compound

Current research has identified this compound as a sex pheromone in the moth Leucoptera spartifoliella (the broom twig miner) and as a trace component of the pheromone blend in another moth species, Pareuchaetes pseudoinsulata. The behavioral responses of these two species to this compound are the primary focus of this comparison. To date, no studies have documented the kairomonal effect of this compound on predators or parasitoids of these moths.

Quantitative Analysis of Behavioral Response

A field trapping study conducted on Leucoptera spartifoliella provides quantitative data on the dose-dependent attractive response of males to synthetic this compound. The results highlight the compound's efficacy as a lure for monitoring this species.[1]

Treatment (Bait)Mean Male L. spartifoliella Captured (± SEM)
Unbaited Control0
0.01 mg this compound2.8 ± 0.8
0.1 mg this compound8.2 ± 1.2
1 mg this compound11.2 ± 1.6
Virgin Females7.8 ± 1.5

SEM: Standard Error of the Mean

Interspecies Comparison: Pheromonal Role

The role of this compound differs significantly between the two species in which it has been identified. For L. spartifoliella, it is the sole identified component of the female-produced sex pheromone, acting as a potent attractant for conspecific males.[1] In contrast, for P. pseudoinsulata, it is a minor component in a more complex pheromone blend. The specific role of this compound in the chemical communication of P. pseudoinsulata has not yet been elucidated.

SpeciesRole of this compoundContext
Leucoptera spartifoliellaPrimary Sex PheromoneAttraction of males for mating.
Pareuchaetes pseudoinsulataTrace Pheromone ComponentUnknown, part of a multi-component blend.

Experimental Protocols

Field Trapping of Leucoptera spartifoliella

The following protocol was adapted from the methodology used to assess the attractiveness of synthetic this compound to male L. spartifoliella moths.[1]

1. Lure Preparation:

  • Synthetic this compound was dissolved in n-hexane to create solutions of varying concentrations.

  • Aliquots of these solutions were applied to cotton balls placed inside 2 ml glass vials to achieve final doses of 0.01 mg, 0.1 mg, and 1 mg per lure.

  • The solvent was allowed to evaporate completely before the vials were sealed and stored at -20°C.

  • Control lures consisted of cotton balls treated with n-hexane only.

  • For the positive control, cages containing virgin female L. spartifoliella were used.

2. Trap Setup and Deployment:

  • Delta traps were used for the field experiment.

  • The prepared lures were placed inside the traps.

  • Traps were deployed in a randomized block design within a Scotch broom plantation, the natural habitat of L. spartifoliella.

  • Traps were hung on broom plants at a height of approximately 1 meter.

  • Trapping stations were established with a minimum distance of 20 meters between traps to avoid interference.

3. Data Collection and Analysis:

  • The number of male L. spartifoliella moths captured in each trap was recorded.

  • Statistical analysis, such as Analysis of Variance (ANOVA), was used to compare the mean number of moths captured between the different treatments.

Visualizations

experimental_workflow cluster_prep Lure Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis prep1 Dissolve this compound in n-hexane prep2 Apply to Cotton Balls (0.01, 0.1, 1 mg) prep1->prep2 prep3 Solvent Evaporation prep2->prep3 dep1 Place Lures in Delta Traps prep3->dep1 prep4 Prepare Virgin Female Cages (Positive Control) prep4->dep1 prep5 Prepare Solvent-only Lures (Negative Control) prep5->dep1 dep2 Randomized Block Design in Scotch Broom Plantation dep1->dep2 dep3 Hang Traps on Plants (~1m height, >20m apart) dep2->dep3 data1 Record Number of Captured Male Moths dep3->data1 data2 Statistical Analysis (ANOVA) data1->data2

Caption: Experimental workflow for the field trapping of L. spartifoliella.

pheromone_reception cluster_antenna Antennal Sensillum PBP Pheromone Binding Protein (PBP) OR Odorant Receptor (OR) - Orco Complex PBP->OR transports Neuron Olfactory Sensory Neuron (OSN) OR->Neuron activates Brain Antennal Lobe of Brain Neuron->Brain sends signal Pheromone This compound Pheromone->PBP binds

Caption: Generalized moth pheromone reception pathway.

References

Navigating Metabolic Pathways: A Comparison Guide to Isotopic Labeling of 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the fate of xenobiotics and endogenous compounds is paramount. Isotopic labeling stands as a cornerstone technique, offering a precise window into the complex biotransformation of molecules within a living system. This guide provides a comprehensive comparison of isotopic labeling strategies for studying the metabolism of 5-Methylheptadecane, a branched-chain alkane. Due to the limited commercial availability of isotopically labeled this compound, this guide also explores suitable alternatives and provides detailed experimental protocols to empower your research.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the molecule are critical for tracing metabolic pathways effectively. While custom synthesis of isotopically labeled this compound is a possibility, researchers often turn to structurally similar, commercially available labeled alkanes as tracers. The following table compares common isotopic labeling approaches and commercially available alternatives.

Isotopic Labeling StrategyIsotopeLabel PositionAdvantagesDisadvantagesCommercial Availability of this compound
Deuterium (²H) Labeling ²HPerdeuteration (all H atoms replaced) or specific positionsMinimal impact on chemical properties; readily detected by mass spectrometry.Potential for kinetic isotope effects which may alter metabolism rates; potential for back-exchange of some protons.Not readily available. Custom synthesis required.
Carbon-13 (¹³C) Labeling ¹³CUniformly labeled or at specific carbon atomsStable label with no kinetic isotope effect; provides detailed information on carbon skeleton rearrangement.Higher cost of synthesis; lower sensitivity in some analytical methods compared to deuterium.Not readily available. Custom synthesis required.

Table 1: Comparison of Isotopic Labeling Strategies for this compound.

Commercially Available Labeled Alkane Alternatives

Given the challenges in sourcing labeled this compound, researchers can utilize commercially available labeled straight-chain alkanes as surrogates to study the general metabolic pathways of long-chain alkanes.

Labeled AlkaneIsotopeSupplier ExamplesCatalog Number Examples
Hexadecane-d34 Deuterium (²H)Toronto Research ChemicalsH294502
Pentadecane-d32 Deuterium (²H)Cambridge Isotope Laboratories, Inc.DLM-1283-PK[1][2]
Dodecane-¹³C₁₂ Carbon-13 (¹³C)Sigma-Aldrich606650

Table 2: Commercially Available Isotopically Labeled Long-Chain Alkanes.

Experimental Protocol: In Vitro Metabolic Study of this compound using a Labeled Analog

This protocol outlines a typical in vitro experiment to investigate the metabolism of this compound using a deuterated long-chain alkane (e.g., Hexadecane-d34) as a tracer with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Incubation with Liver Microsomes:

  • Objective: To simulate Phase I metabolism, primarily oxidation by cytochrome P450 enzymes.

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-generating system (to support P450 activity), and a phosphate buffer (pH 7.4).

    • Add the deuterated alkane substrate (e.g., Hexadecane-d34) dissolved in a suitable organic solvent (e.g., methanol, DMSO) to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile, methanol) to precipitate the proteins.

2. Sample Extraction:

  • Objective: To isolate the parent compound and its metabolites from the incubation mixture.

  • Procedure:

    • Centrifuge the terminated incubation mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the analytes.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the analytes. For example, use hexane or ethyl acetate for LLE.

3. Derivatization:

  • Objective: To increase the volatility and thermal stability of polar metabolites (alcohols and carboxylic acids) for GC-MS analysis.[3]

  • Procedure:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[4]

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

4. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the parent compound and its metabolites.

  • Procedure:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the compounds based on their boiling points.

    • The mass spectrometer will ionize the eluting compounds and separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Identify the parent compound and its metabolites by their retention times and mass spectra, looking for the characteristic isotopic signature of the deuterium label.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the expected metabolic fate of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation with Liver Microsomes Extraction Liquid-Liquid or Solid-Phase Extraction Incubation->Extraction Reaction Termination Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Purification GCMS GC-MS Analysis Derivatization->GCMS Sample Injection Data Data Processing and Metabolite Identification GCMS->Data Data Acquisition

Experimental workflow for in vitro metabolic profiling.

G cluster_pathway Hypothetical Metabolic Pathway of this compound Alkane This compound (C18H38) Alcohol 5-Methylheptadecan-ol (Primary or Secondary Alcohol) Alkane->Alcohol Cytochrome P450 (Hydroxylation) Aldehyde 5-Methylheptadecanal or Ketone Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid 5-Methylheptadecanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation Pathway CarboxylicAcid->BetaOxidation Activation to Acyl-CoA Metabolites Further Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) BetaOxidation->Metabolites

Hypothetical metabolic pathway of this compound.

Conclusion

The isotopic labeling of this compound, while challenging due to the lack of readily available standards, is a powerful approach for elucidating its metabolic fate. By utilizing commercially available labeled long-chain alkanes as surrogates and following a robust experimental protocol involving in vitro metabolism and GC-MS analysis, researchers can gain significant insights into the biotransformation of this branched-chain alkane. The hypothetical metabolic pathway presented, initiated by cytochrome P450-mediated hydroxylation followed by oxidation and entry into the beta-oxidation pathway, provides a solid framework for designing and interpreting such metabolic studies. This guide serves as a valuable resource for scientists engaged in drug metabolism, toxicology, and related fields, enabling more informed and effective research into the metabolism of long-chain alkanes.

References

5-Methylheptadecane: Uncharted Territory in Receptor Binding for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite its simple branched-chain alkane structure, a thorough review of scientific literature reveals a significant lack of data regarding the receptor binding profile of 5-methylheptadecane in the context of human or mammalian pharmacology. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity with no publicly available quantitative data on its interactions with vertebrate receptors.

Currently, there are no published studies detailing the binding affinity (such as Kᵢ, Kₑ, or IC₅₀ values), selectivity, or mechanism of action of this compound at any specific mammalian protein targets. Consequently, a comparison guide correlating its structure with receptor binding performance against other alternatives cannot be compiled. The core requirements for such a guide, including quantitative data tables, detailed experimental protocols for receptor binding assays, and signaling pathway diagrams, remain unfulfilled due to the absence of foundational research in this area.

Known Biological Activity: A Pheromonal Role in Insects

The only context in which the receptor-mediated activity of this compound has been documented is within the field of chemical ecology, specifically as an insect pheromone. Research has identified this compound as a sex pheromone for certain species of moths, including the broom twig miner (Leucoptera spartifoliella). In this role, this compound is released by females to attract males for mating. This biological function implies that this compound binds to specific olfactory receptors located on the antennae of the male moths, triggering a behavioral response.

The specificity of this interaction in insects suggests the presence of finely-tuned receptor binding pockets that can distinguish this compound from other structurally similar hydrocarbons. However, the details of these insect olfactory receptors, their signaling pathways, and the precise structural determinants for binding of this compound are subjects of specialized entomological research and are not directly translatable to human drug development.

Below is a simplified logical diagram illustrating the known role of this compound.

G Female_Moth Female Moth (e.g., Leucoptera spartifoliella) 5_MHP This compound (Sex Pheromone) Female_Moth->5_MHP releases Male_Moth_Antennae Olfactory Receptors on Male Moth Antennae 5_MHP->Male_Moth_Antennae binds to Behavioral_Response Mating Behavior Male_Moth_Antennae->Behavioral_Response triggers

Caption: Logical flow of this compound's function as an insect sex pheromone.

Future Directions and Unanswered Questions

The absence of data on the mammalian receptor binding of this compound leaves many questions unanswered. As a simple, lipophilic molecule, it is plausible that it could interact with various biological membranes or hydrophobic pockets of proteins. However, without experimental evidence, any potential biological activity in mammals remains purely speculative.

For drug development professionals, this compound and other similar long-chain branched alkanes represent a vast, unexplored chemical space. Future research could potentially investigate:

  • General cytotoxicity and off-target effects: Initial screening to determine if the compound has any broad biological activity.

  • Interactions with nuclear receptors: Given its lipophilic nature, it could potentially interact with receptors involved in lipid metabolism.

  • Effects on membrane fluidity and ion channels: Alkanes can partition into cell membranes, which could indirectly affect the function of membrane-bound proteins.

Until such studies are conducted, this compound remains a molecule of interest primarily to chemical ecologists and entomologists, with its potential in pharmacology and drug development yet to be determined.

Safety Operating Guide

Proper Disposal of 5-Methylheptadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylheptadecane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this substance.

This compound, a long-chain branched alkane, requires careful handling and disposal due to its potential hazards. While specific data for this compound is limited, information from safety data sheets (SDS) for similar isomers, such as 3-Methylheptadecane and 8-Methylheptadecane, provides valuable guidance on its classification and safe disposal.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Key Hazard and Disposal Information

The following table summarizes the known hazard and disposal information for methylheptadecane isomers, which should be considered applicable to this compound in the absence of specific data.

ParameterInformationSource
GHS Classification Aspiration hazard, Category 1[1]
Hazard Statement H304: May be fatal if swallowed and enters airways[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]
Environmental Hazards Not classified as environmentally hazardous. However, large or frequent spills can have a harmful or damaging effect on the environment.
RCRA Status The user is responsible for determining if the product meets RCRA criteria for hazardous waste at the time of disposal.

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste characterization, containment, and removal. The following protocol outlines the necessary steps to be taken by laboratory personnel.

1. Waste Characterization and Classification:

  • It is the responsibility of the user to correctly classify the waste.

  • Based on the GHS classification for a similar isomer, this compound waste should be considered an aspiration hazard.[1]

  • Determine if the waste is mixed with any other solvents or reagents. Non-halogenated organic solvent waste is typically any non-halogenated organic solvent mixed with less than 20% water.[2]

  • Consult your institution's Environmental Health and Safety (EHS) office to confirm the appropriate waste codes and disposal pathways.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn.

  • Gloves: Wear nitrile or other impervious gloves. If the material is dissolved in an organic solvent, wear gloves that provide protection against that solvent.

  • Eye Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield. An emergency eyewash station should be readily available.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

3. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect the waste in a suitable, properly labeled, and closed container.[1][3] The container must be compatible with the chemical.

  • Ensure the container is tightly closed to prevent leaks or spills.[3]

4. Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • List all constituents of the waste, including any solvents and their approximate concentrations.

  • Store the sealed waste container in a designated, well-ventilated, and cool area.[3]

  • If classified as flammable, store in a flammable-liquids cabinet.[2]

  • Store away from incompatible materials and foodstuffs.[3]

5. Disposal and Removal:

  • Arrange for the disposal of the waste through your institution's licensed chemical waste disposal program.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge this compound waste down the drain or into sewer systems.[3]

  • Empty containers or liners may retain product residues and must be disposed of in the same safe manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal characterize Characterize Waste ppe Wear Appropriate PPE characterize->ppe segregate Segregate & Contain Waste ppe->segregate label_store Label & Store Securely segregate->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs dispose Dispose via Licensed Vendor contact_ehs->dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylheptadecane, including personal protective equipment (PPE), operational protocols, and disposal plans.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C18H38
Molecular Weight 254.5 g/mol [1][2]
Boiling Point 312.00 °C @ 760.00 mm Hg (estimated)[3]
Flash Point 234.00 °F (112.20 °C) (estimated)[3]
Solubility in Water 0.0001081 mg/L @ 25 °C (estimated)[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard of this compound is that it may be fatal if swallowed and enters airways (Aspiration hazard, H304).[1] While a comprehensive toxicological profile is not available, it is prudent to handle this chemical with care, assuming it may also cause skin and eye irritation based on data for similar long-chain alkanes.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory procedures.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat. Long pants and closed-toe shoes are mandatory. For larger quantities or where splashing is possible, consider additional protective clothing.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If aerosols may be generated or ventilation is poor, use a respirator with an appropriate organic vapor cartridge.

Operational and Disposal Plans

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in tightly closed containers.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Spill Response: In the event of a spill, follow these steps:

  • Assess the Risk: Determine the size and nature of the spill. If it is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.

  • Protect Yourself: Wear the appropriate PPE as outlined above.

  • Contain the Spill: Use absorbent materials such as sand, diatomite, or universal binders to contain the spill.[4] Work from the outside of the spill inwards.

  • Clean Up: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent.

  • Dispose: Dispose of the waste material according to your institution's hazardous waste disposal procedures.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Due to the aspiration hazard, vomiting can cause the chemical to enter the lungs, which can be fatal.

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) and relevant safety information b Don appropriate Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (e.g., fume hood) b->c d Dispense and use the chemical c->d e Properly label and store unused chemical d->e h In case of spill, follow spill response protocol d->h Spill Occurs i In case of exposure, follow first aid measures d->i Exposure Occurs f Decontaminate work surfaces e->f g Dispose of waste in designated hazardous waste containers f->g

Caption: Workflow for the safe handling of this compound.

References

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